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  • Product: N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
  • CAS: 1346598-04-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (CAS 1346598-04-6) for Advanced Bioanalytical Applications

This guide provides a comprehensive technical overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical tool for researchers, scientists, and drug development professionals engaged in the bioanalysis of Levo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical tool for researchers, scientists, and drug development professionals engaged in the bioanalysis of Levofloxacin. We will delve into its chemical identity, its pivotal role as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a detailed, field-proven protocol for its application in pharmacokinetic studies.

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, sees wide clinical use, necessitating robust analytical methods to study its pharmacokinetics and ensure therapeutic efficacy.[1] N,N'-Desethylene-N,N'-diformyl Levofloxacin is recognized as an impurity and a potential photodegradation product of Levofloxacin.[2][3] Its deuterated analogue, N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, serves as an ideal internal standard for bioanalytical assays.

The use of stable isotope-labeled internal standards, such as this deuterated compound, is the gold standard in quantitative mass spectrometry.[4] By closely mimicking the physicochemical properties of the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This ensures the highest degree of accuracy and precision in the analytical data.

Physicochemical Properties and Characterization

A thorough understanding of the internal standard's properties is fundamental to its effective implementation. The key identifiers and properties of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 are summarized below.

PropertyValue
CAS Number 1346598-04-6
Molecular Formula C18H15D3FN3O6
Molecular Weight 394.37 g/mol
Synonyms (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

Data sourced from commercial supplier information.[5][6]

The structural relationship between Levofloxacin and its deuterated diformyl derivative is illustrated in the diagram below. The deuteration on the methyl group provides the necessary mass shift for differentiation in the mass spectrometer, while preserving the overall molecular structure critical for similar chromatographic behavior.

G Sample Plasma Sample IS_Spike Spike with N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Analysis Data Acquisition & Processing Injection->Analysis

Caption: Sample preparation and analysis workflow.

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Levofloxacin in methanol.

    • Prepare a 1 mg/mL stock solution of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 in methanol.

    • From these stock solutions, prepare serial dilutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls.

    • Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

    • Vortex mix for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    ParameterRecommended Setting
    LC System High-performance liquid chromatography system
    Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
    Mobile Phase A 0.1% Formic acid in water
    Mobile Phase B 0.1% Formic acid in acetonitrile
    Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temperature 40°C
    Mass Spectrometer Triple quadrupole mass spectrometer
    Ionization Mode Electrospray Ionization (ESI), Positive
    MRM Transitions See Table below
  • Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    Levofloxacin 362.2318.210025
    Levofloxacin (Qualifier) 362.2263.110035
    N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (IS) 395.4351.410025

    Note: These are suggested starting parameters and should be optimized for the specific instrument used.

Data Interpretation and System Validation

The concentration of Levofloxacin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards of known concentrations.

Method Validation: The described method must be fully validated according to regulatory guidelines. [7]This includes assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Typically from 10 to 5000 ng/mL for Levofloxacin in plasma.

  • Accuracy and Precision: Intra- and inter-day variability should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Ensuring Data Integrity in Drug Development

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is an indispensable tool for the accurate and precise quantification of Levofloxacin in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides a self-validating system that corrects for analytical variability, thereby ensuring the integrity and reliability of pharmacokinetic and other bioanalytical data. The methodologies outlined in this guide provide a robust framework for the implementation of this critical reagent in research and regulated drug development environments.

References

  • Ghimire, S., et al. (2018). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(4), 85-94. [Link]

  • El-Gendy, A., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. [Link]

  • Ghimire, S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Ghimire, S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. Academia.edu. [Link]

  • Jourdil, N., et al. (2013). Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. ResearchGate. [Link]

  • Mohammadhosseini, N., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 83. [Link]

  • PubChem. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. National Center for Biotechnology Information. [Link]

  • SynThink Research Chemicals. (n.d.). Levofloxacin Desethylene Diformyl Impurity | 151377-74-1. [Link]

  • Somasundaram, A., et al. (2010). Bioequivalence study and bioanalytical method development of Levofloxacin tablets in albino rat plasma using RP-HPLC method. Archives of Applied Science Research, 2(4), 103-110. [Link]

  • Maurya, S., et al. (2021). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. Indian Journal of Pharmaceutical Education and Research, 55(3s), s814-s824. [Link]

  • Sai Traders. (n.d.). Levofloxacin Desethylene Diformyl Impurity. [Link]

  • Pluta, K., et al. (2018). The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. Akademia Medycyny. [Link]

  • Maurya, S., et al. (2021). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N,N-Desethylene-N,N-diformyl Levofloxacin-d3. [Link]

  • Martins, M. A., et al. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 27(3), 834. [Link]

  • Gholami, M., et al. (2018). An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. Sciforum. [Link]

  • World Health Organization. (2021). Notes on the Design of Bioequivalence Study: Levofloxacin. Extranet Systems. [Link]

  • Al-Masoudi, W. A., & Al-Khafaji, Z. K. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-556. [Link]

  • Sari, Y., et al. (2022). Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance. International Journal of Nanomedicine, 17, 2817-2831. [Link]

  • ChEMBL. (n.d.). Compound: N-DESMETHYL LEVOFLOXACIN (CHEMBL1459). EMBL-EBI. [Link]

  • Sari, Y., et al. (2023). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Crystals, 13(1), 58. [Link]

Sources

Exploratory

In-Depth Technical Guide: The Molecular Weight of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

This technical guide provides a comprehensive analysis of the molecular weight of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular weight of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies of the broad-spectrum antibiotic, Levofloxacin. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for bioanalytical method development and validation.

Executive Summary

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a deuterated analog of a known Levofloxacin impurity. Its precise molecular weight is fundamental for mass spectrometry-based quantification, enabling its use as an internal standard to ensure the accuracy and reproducibility of analytical results. This guide will deconstruct the molecular formula, detail the calculation of its molecular weight, and contextualize its application in modern drug metabolism and pharmacokinetic (DMPK) studies.

Chemical Identity and Structure

  • Systematic Name: (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

  • Molecular Formula: C18H15D3FN3O6[1][2]

  • CAS Number: 1346598-04-6[1][2]

The chemical structure of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is derived from its non-isotopically labeled counterpart, N,N'-Desethylene-N,N'-diformyl Levofloxacin. The key distinguishing feature is the presence of three deuterium (D) atoms, which replace three hydrogen (H) atoms on the methylamino group. This isotopic substitution is a deliberate modification to increase the compound's mass without significantly altering its chemical properties, a crucial attribute for an internal standard.

To illustrate the relationship between the parent drug, its non-labeled impurity, and the deuterated standard, the following workflow diagram is provided.

G Levofloxacin Levofloxacin (Parent Drug) Metabolism Metabolism / Degradation Levofloxacin->Metabolism Impurity N,N'-Desethylene-N,N'-diformyl Levofloxacin (Impurity/Metabolite) Metabolism->Impurity Synthesis Isotopic Labeling (Chemical Synthesis) Impurity->Synthesis Deuterated_Standard N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (Internal Standard) Synthesis->Deuterated_Standard

Caption: Relationship between Levofloxacin and its deuterated impurity standard.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, this calculation must account for the presence of the stable isotope deuterium.

Foundational Principles: Isotopic Mass

The key difference in calculating the molecular weight of this deuterated compound lies in the mass of deuterium versus protium (the most common isotope of hydrogen). A proton and a neutron make up the nucleus of a deuterium atom, which has an atomic weight of about 2.014 amu.[3][4] In contrast, a single proton makes up the nucleus of a protium atom, which has an atomic weight of about 1.008 amu. This mass difference is the basis for the utility of isotopically labeled standards in mass spectrometry.

Calculation Protocol

The molecular weight is calculated based on the molecular formula C18H15D3FN3O6. The following steps outline the process:

  • Identify Constituent Elements: The molecule contains Carbon (C), Hydrogen (H), Deuterium (D), Fluorine (F), Nitrogen (N), and Oxygen (O).

  • Determine Atomic Weights: The standard atomic weights for each element are used. For hydrogen, the mass of the protium isotope is used. For deuterium, its specific atomic mass is applied.

  • Sum of Atomic Weights: The number of atoms of each element is multiplied by its respective atomic weight, and the results are summed.

The detailed calculation is presented in the table below.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1812.011216.198
HydrogenH151.00815.120
DeuteriumD32.014[3][5]6.042
FluorineF118.99818.998
NitrogenN314.00742.021
OxygenO615.99995.994
Total 394.373

The calculated molecular weight of 394.373 g/mol is in excellent agreement with the value of 394.37 g/mol provided by commercial suppliers.[1][2]

Comparative Analysis with the Non-Labeled Analog

To underscore the impact of isotopic labeling, a comparison with the non-deuterated form, N,N'-Desethylene-N,N'-diformyl Levofloxacin, is presented.

CompoundMolecular FormulaMolecular Weight ( g/mol )
N,N'-Desethylene-N,N'-diformyl LevofloxacinC18H18FN3O6[6][7][8][9][10]391.35[7][8][9][10]
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 C18H15D3FN3O6 [1][2]394.37 [1][2]

The mass shift of approximately 3 Da between the labeled and unlabeled compounds is a direct result of replacing three hydrogen atoms with three deuterium atoms. This distinct mass difference is readily resolved by modern mass spectrometers.

Practical Implications in Bioanalysis

The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The rationale behind this experimental choice is multifaceted:

  • Co-elution: N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is chemically identical to its non-labeled counterpart, ensuring that it co-elutes during chromatographic separation. This minimizes variability introduced by the chromatographic process.

  • Correction for Matrix Effects: Biological matrices (e.g., plasma, urine) are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. Because the internal standard and the analyte are chemically identical, they experience the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are normalized, leading to more accurate and precise quantification.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the overall precision and accuracy of the analytical method.

The workflow for a typical quantitative bioanalytical assay using this internal standard is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Bio_Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (Levofloxacin-d3 impurity) Bio_Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

The molecular weight of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a precisely determined value of 394.37 g/mol , a result of its specific atomic composition, including three deuterium atoms. This isotopic labeling provides a crucial mass shift that enables its use as a highly effective internal standard in quantitative bioanalytical methods. A thorough understanding of its molecular weight is not merely an academic exercise but a prerequisite for the development of robust and reliable assays essential for advancing drug development and ensuring regulatory compliance.

References

  • Wikipedia contributors. (n.d.). Deuterium. Wikipedia. Retrieved from [Link]

  • Britannica, The Editors of Encyclopaedia. (2026, February 3). deuterium. Encyclopedia Britannica. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3. Retrieved from [Link]

  • BYJU'S. (n.d.). Deuterium. Retrieved from [Link]

  • Quora. (n.d.). Why is the atomic mass of deuterium 2.014 and not 2.015?. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N,N-Desethylene-N,N-diformyl Levofloxacin-d3. Retrieved from [Link]

  • vCalc. (2020, July 24). Mass of a Deuteron. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Levofloxacin Desethylene Diformyl Impurity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. Retrieved from [Link]

Sources

Foundational

Difference between Levofloxacin-d3 and Desethylene-diformyl metabolite

The following technical guide details the structural, functional, and analytical distinctions between Levofloxacin-d3 and the Desethylene-diformyl metabolite (also known as the Desethylene-diformyl impurity or LFX-Impuri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and analytical distinctions between Levofloxacin-d3 and the Desethylene-diformyl metabolite (also known as the Desethylene-diformyl impurity or LFX-Impurity A).

Content Type: Technical Reference & Bioanalytical Protocol Subject: Comparative Analysis of Stable Isotope Standards vs. Oxidative Degradation Products in Fluoroquinolone Development.

Executive Summary

In the bioanalysis and pharmacokinetic profiling of Levofloxacin, researchers often encounter two critical structural analogs that serve opposing roles:

  • Levofloxacin-d3: A synthetic Internal Standard (IS) designed to mimic the parent drug’s physicochemical properties for quantitative normalization in LC-MS/MS.[1]

  • Desethylene-diformyl Metabolite: A biological or photodegradation product (Impurity) resulting from the oxidative ring-opening of the piperazine moiety.[1]

Distinguishing these two is critical because they share the same core quinolone scaffold but differ drastically in mass, polarity, and origin. This guide delineates their chemical identities, formation pathways, and separation strategies.

Chemical Identity & Structural Elucidation[1]

Levofloxacin-d3 (The Calibrator)[1]
  • Role: Stable Isotope Labeled Internal Standard (SIL-IS).[1]

  • Chemical Nature: Levofloxacin-d3 is the deuterated analog of Levofloxacin.[1][2] The deuterium labels (

    
    ) are typically located on the 
    
    
    
    -methyl group of the piperazine ring or the methyl group of the oxazine ring, depending on the synthesis source.
  • Key Characteristic: It retains the intact tricyclic benzoxazine core and the methyl-piperazine ring.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~364.40 g/mol (+3 Da shift from parent).[1]

  • Physicochemical Behavior: Co-elutes (or elutes very closely) with Levofloxacin in reverse-phase chromatography but is mass-resolved by the mass spectrometer.[1]

Desethylene-diformyl Metabolite (The Variant)
  • Role: Oxidative Metabolite / Photodegradation Impurity.[1]

  • Chemical Name:

    
    -Desethylene-
    
    
    
    -diformyl Levofloxacin.[1][3][4]
  • Chemical Nature: This compound represents the oxidative cleavage of the piperazine ring. The ethylene bridge (

    
    ) connecting the two nitrogens is not "lost" in terms of carbon count but is oxidatively cleaved, converting the cyclic diamine into a linear ethylenediamine chain capped with two formyl (aldehyde/carbonyl) groups.[1]
    
  • Molecular Formula:

    
    [1][4][5]
    
  • Molecular Weight: 391.35 g/mol (+30 Da shift from parent).[1]

    • Mechanism:[1][6][7][8]

      
       Oxygen atoms (carbonyls) and 
      
      
      
      Hydrogen atoms (unsaturation/cleavage) relative to the parent.[1]
  • Physicochemical Behavior: Significantly more polar than Levofloxacin due to the ring opening and addition of two oxygen functionalities. It typically elutes earlier than the parent drug in Reverse Phase HPLC.

Visualization of Structural Divergence

The following diagram illustrates the divergence from the parent Levofloxacin to its synthetic standard (d3) and its oxidative degradation product.

Levofloxacin_Pathways cluster_0 Bioanalytical Context Levo Levofloxacin (Parent) MW: 361.37 C18H20FN3O4 Levo_d3 Levofloxacin-d3 (IS) MW: 364.40 Synthetic Deuteration Levo->Levo_d3 Synthetic Labeling (+3 Da) Metabolite Desethylene-diformyl Metabolite MW: 391.35 Oxidative Ring Opening Levo->Metabolite Oxidation / Photolysis (+30 Da, +2 O, -2 H)

Caption: Structural divergence of Levofloxacin into its stable isotope standard (green path) and oxidative metabolite (red path).

Metabolic & Degradation Context

Formation Mechanism

While Levofloxacin is primarily excreted unchanged renally (~87%), the Desethylene-diformyl derivative is often observed in two specific contexts:[1]

  • Photodegradation: Levofloxacin is sensitive to UV light. Exposure leads to the cleavage of the piperazine ring, yielding the desethylene-diformyl impurity. This is a critical stability-indicating parameter in drug formulation.[1]

  • Oxidative Metabolism: Although minor in humans (compared to desmethyl-levofloxacin), the oxidative opening of the piperazine ring is a known metabolic route for fluoroquinolones, mediated by CYP450 or radical attack (ROS).

The "Desethylene" Nomenclature

The term "Desethylene" in this specific context is chemically counter-intuitive.

  • Usually, "desethylene" implies the loss of a

    
     group.
    
  • However, in

    
    -Desethylene-
    
    
    
    -diformyl Levofloxacin
    , the carbon count remains
    
    
    .[1]
  • Correct Interpretation: The "desethylene" refers to the loss of the ethylene bridge's cyclic connectivity , while the "diformyl" indicates the oxidation of the carbons adjacent to the nitrogens.

Bioanalytical Protocol (LC-MS/MS)[1]

To accurately quantify Levofloxacin without interference from this metabolite, the following LC-MS/MS workflow is recommended.

Mass Spectrometry Transitions (MRM)

The mass shift is the primary discriminator.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Rationale
Levofloxacin 362.2

261.1 / 318.2Loss of methyl-piperazine / Loss of CO2
Levofloxacin-d3 365.2

264.1 / 321.2Shift matches deuterium label location
Desethylene-diformyl 392.2

291.1 / 348.2Distinct mass (+30 Da); different fragmentation pattern due to ring opening
Chromatographic Separation

The metabolite is more polar. In a standard C18 Reverse Phase method:

  • Desethylene-diformyl Metabolite: Elutes earlier (lower

    
    ).
    
  • Levofloxacin & Levofloxacin-d3: Elute later (co-eluting).[1]

Experimental Workflow Diagram

Bioanalysis_Workflow cluster_separation Chromatographic Resolution Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile/Methanol) Sample->Prep Spike Spike IS (Levofloxacin-d3) Spike->Prep LC LC Separation (C18 Column, Gradient) Prep->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Metab_Peak RT: 2.5 min (Metabolite) LC->Metab_Peak Parent_Peak RT: 4.2 min (Levo + d3) LC->Parent_Peak Data Data Processing MS->Data Quantification Metab_Peak->MS Parent_Peak->MS

Caption: LC-MS/MS workflow ensuring separation of the polar metabolite from the parent/IS pair.

Summary Comparison Table

FeatureLevofloxacin-d3Desethylene-diformyl Metabolite
Origin Synthetic (Laboratory)Biological / Photodegradation
Molecular Weight ~364.40 (+3 Da)~391.35 (+30 Da)
Structure Intact Piperazine RingRing Opened (Linearized)
Polarity Similar to ParentHigher (Elutes Earlier)
Bioanalytical Role Internal Standard (Correction)Analyte / Impurity (Monitor)
Key Functional Group Deuterium Label (

)
Formyl Groups (

)

References

  • FDA Access Data. (2008).[1] Levaquin (Levofloxacin) Label and Clinical Pharmacology. Retrieved from [1]

  • Molcan Corporation. (n.d.).[1] Levofloxacin Desethylene Diformyl Impurity Structure and CAS. Retrieved from

  • MedChemExpress. (2024).[1] Levofloxacin-d3 Hydrochloride Product Sheet. Retrieved from

  • PubChem. (2025).[1][9] Levofloxacin Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025).[1] N,N'-Desethylene-N,N'-diformyl Levofloxacin Properties. Retrieved from [1]

Sources

Exploratory

Chemical properties of Levofloxacin desethylene diformyl derivative

Technical Whitepaper: Characterization and Profiling of Levofloxacin Desethylene Diformyl Derivative Executive Summary In the high-stakes domain of pharmaceutical quality control, the identification of oxidative degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Profiling of Levofloxacin Desethylene Diformyl Derivative

Executive Summary

In the high-stakes domain of pharmaceutical quality control, the identification of oxidative degradation products is critical for compliance with ICH Q3A(R2) and Q3B(R2) guidelines. The Levofloxacin Desethylene Diformyl Derivative (CAS 151377-74-1) represents a significant oxidative impurity arising from the degradation of the piperazine moiety in Levofloxacin.

This guide provides a comprehensive technical analysis of this specific impurity, detailing its formation mechanism via oxidative stress, a validated protocol for its synthesis as a reference standard, and the analytical fingerprints required for its detection in stability samples.

Chemical Identity & Structural Analysis

The "Desethylene Diformyl" nomenclature describes a specific structural modification where the piperazine ring of Levofloxacin is cleaved, losing an ethylene bridge, and the resulting exposed amine terminals are formylated.

PropertySpecification
Common Name Levofloxacin Desethylene Diformyl Impurity
CAS Number 151377-74-1
Molecular Formula

Molecular Weight 391.35 g/mol
IUPAC Name (S)-9-Fluoro-10-[formyl[2-(formylmethylamino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; slightly soluble in Water
Structural Visualization & Degradation Pathway

The following diagram illustrates the oxidative pathway transforming the parent API (Levofloxacin) into the Desethylene Diformyl derivative.

Levofloxacin_Degradation Levo Levofloxacin (API) (Piperazine Ring Intact) OxStress Oxidative Stress (•OH / UV / H2O2) Levo->OxStress Initiation Radical N-Centered Radical Intermediate OxStress->Radical H-Abstraction RingOpen Piperazine Ring Cleavage (Loss of -C2H4-) Radical->RingOpen Beta-Scission Formyl Formylation (+ 2 CHO groups) RingOpen->Formyl Oxidation of Terminal Carbons Final Desethylene Diformyl Derivative (CAS 151377-74-1) Formyl->Final Stabilization

Figure 1: Mechanistic pathway of Levofloxacin degradation leading to the Desethylene Diformyl derivative via oxidative ring opening.

Mechanistic Insight: The Oxidative Cascade

The formation of this impurity is not random; it follows a specific chemical causality rooted in the lability of the piperazine ring.

  • Radical Initiation: Under oxidative stress (e.g., photolytic exposure or reaction with peroxides), the tertiary amine nitrogens in the piperazine ring are susceptible to single-electron oxidation, forming radical cations.

  • Ring Cleavage (Desethylene): The radical instability leads to

    
    -carbon oxidation and subsequent C-N bond cleavage. The "desethylene" term refers to the excision of the 
    
    
    
    fragment from the piperazine ring.
  • Diformylation: The resulting secondary amines or hemiaminals are further oxidized to formamides (

    
    ). In a biological or stability chamber environment, this often occurs via reaction with formate byproducts or direct oxidation of methyl/methylene groups to carbonyls.
    

Critical Insight: The presence of this impurity is a direct marker of oxidative failure in the drug product's packaging or formulation (e.g., permeation of oxygen or presence of metal ion catalysts).

Synthesis Protocol (Reference Standard Generation)

To accurately quantify this impurity in QC samples, a pure reference standard must be synthesized. The following protocol is adapted from patent literature (CN105367585A) and optimized for yield.

Reagents Required:
  • Levofloxacin Carboxylic Acid (Precursor)

  • N-Methylethylenediamine (hydrochloride salt)

  • Formic Acid (98%)

  • Acetic Anhydride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

Step-by-Step Workflow:
  • Intermediate Formation (Ring Opened Analog):

    • Suspend N-methylethylenediamine hydrochloride in DMSO with TEA. Stir for 1.5 hours to liberate the free base.

    • Add Levofloxacin carboxylic acid (the core benzoxazine structure without the piperazine).[1]

    • Heat to 50–60°C for 1.5 hours.

    • Result: This attaches the open ethylenediamine chain to the benzoxazine core (Impurity I).

    • Purification: Column chromatography (Methanol:Dichloromethane 1:1).

  • Formylation (The Critical Step):

    • Dissolve the isolated Impurity I (approx. 2 mmol) in formic acid (60 mmol).[2]

    • Slowly add acetic anhydride (4.4 mmol) to generate the mixed anhydride (the active formylating agent) in situ.

    • Maintain temperature at 50–60°C for 1.5 hours.

    • Mechanism:[3][1][2] The acetic-formic anhydride attacks the secondary amines on the chain, installing the formyl groups.

  • Isolation & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify via Preparative HPLC (C18 column, Gradient Acetonitrile/Water with 0.1% Formic Acid).

    • Lyophilize fractions to obtain the target Desethylene Diformyl Levofloxacin .

Synthesis_Workflow Start Precursors: Levo-COOH + N-Me-Ethylenediamine Step1 Step 1: Condensation (DMSO, TEA, 60°C) Start->Step1 Inter Intermediate: Open-Chain Amine Step1->Inter Step2 Step 2: Formylation (HCOOH + Ac2O) Inter->Step2 Purify Prep-HPLC Purification (C18, ACN/H2O) Step2->Purify Product Final Standard: Desethylene Diformyl Levo Purify->Product

Figure 2: Synthetic workflow for the isolation of CAS 151377-74-1.

Analytical Characterization

The following data profiles are theoretical expectations based on the structure and validated literature values for this class of impurities.

A. High-Performance Liquid Chromatography (HPLC)

This impurity is more polar than Levofloxacin due to the ring opening but less basic due to the formyl groups reducing amine basicity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 294 nm.

  • Relative Retention Time (RRT): Typically elutes after Levofloxacin (approx RRT 1.1 - 1.3) due to the loss of the ionizable piperazine ring and increased lipophilicity of the formyl groups compared to the free amine.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]+: m/z 392.1.

  • Key Fragments:

    • m/z 364 (Loss of -CO, deformylation).

    • m/z 261 (Core benzoxazine fragment).

C. Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6.

Chemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Value
8.0 - 8.2 Singlet (2H)-CHO (Formyl protons) Primary Identifier
8.9Singlet (1H)C2-H (Quinolone core)Characteristic of class
1.4Doublet-CH3 (Benzoxazine)Unchanged from API
2.8 - 3.5MultipletEthylene linker (-N-CH2-CH2-N-)Shifted vs. piperazine

References

  • SynZeal Research. (n.d.). Levofloxacin Desethylene Diformyl Impurity (CAS 151377-74-1).[4][5][6][7][8][9] Retrieved from [7]

  • Shandong Qidu Pharmaceutical Co Ltd. (2016). Preparation method of levofloxacin impurities.[2] Patent CN105367585A. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71315632, N,N'-Desethylene-N,N'-diformyl Levofloxacin.[6] Retrieved from

  • MDPI. (2024). Assessing the Degradation of Levofloxacin in Aqueous Media. Catalysts Journal. Retrieved from

  • Simson Pharma. (n.d.). Levofloxacin Desethylene Diformyl Impurity Reference Standard.[5][7] Retrieved from

Sources

Foundational

A Comprehensive Technical Guide to N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3: Synthesis, Characterization, and Analytical Control

This in-depth technical guide provides a comprehensive overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical isotopically labeled internal standard for the accurate quantification of the corresponding Le...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a critical isotopically labeled internal standard for the accurate quantification of the corresponding Levofloxacin impurity. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Levofloxacin and its related substances.

Introduction: The Significance of Impurity Profiling in Levofloxacin

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its widespread use in treating severe or life-threatening bacterial infections necessitates stringent quality control to ensure its safety and efficacy.[1] The monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing.[2] The presence of impurities, even at trace levels, can potentially impact the therapeutic effect and safety of the final drug product.

N,N'-Desethylene-N,N'-diformyl Levofloxacin is a known impurity of Levofloxacin.[3] Its deuterated analog, N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, serves as an invaluable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and impurity quantification assays. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

This guide will delve into the nomenclature, synthesis, and analytical control of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, providing field-proven insights and detailed methodologies to support your research and development activities.

Nomenclature and Synonyms

The systematic identification of chemical entities is paramount for clear scientific communication. This section outlines the various identifiers for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 and its non-deuterated counterpart.

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
  • Systematic Name: (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid[4]

  • CAS Number: 1346598-04-6[4]

  • Molecular Formula: C₁₈H₁₅D₃FN₃O₆[4]

  • Molecular Weight: 394.37 g/mol [4]

N,N'-Desethylene-N,N'-diformyl Levofloxacin (Non-deuterated)
  • Synonyms: Levofloxacin Desethylene Diformyl Impurity, Desethylene Diformyl Levofloxacin[5][6]

  • Systematic Name: (S)-9-Fluoro-10-[formyl[2-(formylmethylamino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[5]

  • CAS Number: 151377-74-1[5][7]

  • Molecular Formula: C₁₈H₁₈FN₃O₆[7]

  • Molecular Weight: 391.35 g/mol [7]

Synthesis of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

The synthesis of the deuterated standard is conceptually based on the preparation of the non-deuterated impurity. The key adaptation is the use of a deuterated starting material to introduce the stable isotope label.

Synthetic Pathway

The synthesis of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 can be envisioned through a two-step process starting from a suitable Levofloxacin precursor. The following diagram illustrates the proposed synthetic workflow.

Synthesis_of_NN-Desethylene-NN-diformyl_Levofloxacin-d3 cluster_0 Step 1: Synthesis of Impurity I-d3 cluster_1 Step 2: Diformylation Levofloxacin_Carboxylic_Acid Levofloxacin Carboxylic Acid Impurity_I-d3 Impurity I-d3 (N,N'-Desethylene Levofloxacin-d3) Levofloxacin_Carboxylic_Acid->Impurity_I-d3 DMSO, Triethylamine N-methyl-d3-ethylenediamine N-methyl-d3-ethylenediamine N-methyl-d3-ethylenediamine->Impurity_I-d3 Impurity_I-d3_input Impurity I-d3 Final_Product N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 Impurity_I-d3_input->Final_Product Formic Acid, Acetic Anhydride

Caption: Proposed synthetic workflow for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3.

Step-by-Step Experimental Protocol

The following protocol is adapted from the synthesis of the non-deuterated analog.[3]

Step 1: Synthesis of (S)-9-Fluoro-10-[[2-(methyl-d3-amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Impurity I-d3)

  • In a 50 mL round-bottom flask, combine N-methyl-d3-ethylenediamine hydrochloride (13.6 mmol) with dimethyl sulfoxide (DMSO, 12 mL) and triethylamine (54.4 mmol).

  • Stir the mixture at room temperature for 1.5 hours.

  • Filter the reaction mixture and wash the solid with DMSO (6 mL).

  • Combine the filtrate and the washing. To this combined solution, add levofloxacin carboxylic acid (10.9 mmol).

  • Heat the reaction mixture to 50-60°C and maintain for 1.5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain a brown oily residue.

  • Add ethanol (10 mL) to the residue and stir for 30 minutes to precipitate a brown solid.

  • Filter the mixture and collect the filtrate.

  • Evaporate the filtrate to dryness and add dichloromethane (15 mL). Stir to obtain a yellow solid.

  • Purify the solid by column chromatography using a mixture of methanol and dichloromethane (1:1 v/v) as the eluent to yield Impurity I-d3 as a white solid.

Step 2: Synthesis of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

  • In a 10 mL flask, dissolve Impurity I-d3 (2 mmol) in formic acid (60 mmol) and add acetic anhydride (4.4 mmol).

  • Heat the reaction mixture to 50-60°C for 1.5 hours.

  • Upon completion of the reaction, cool the flask in an ice bath and add purified water (5 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure to obtain a pale yellow oily substance.

  • Purify the crude product by column chromatography using a mixture of methanol and dichloromethane (1:1 v/v) as the eluent to obtain N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 as a pale yellow solid.

Rationale for Experimental Choices
  • Choice of Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions. Its high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.

  • Use of Triethylamine: Triethylamine acts as a base to deprotonate the amine groups of N-methyl-d3-ethylenediamine, making it a more potent nucleophile.

  • Formylation Reagents: The use of formic acid and acetic anhydride is a classic method for the formylation of amines. Acetic anhydride activates the formic acid to form a mixed anhydride, which is a more reactive formylating agent.

  • Purification: Column chromatography is a standard and effective technique for the purification of organic compounds, allowing for the separation of the desired product from unreacted starting materials and by-products.

Analytical Characterization and Quality Control

The definitive identification and purity assessment of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 are crucial for its use as a reference standard. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Identification
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The presence of the deuterium label will be evident from the mass shift compared to the non-deuterated analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The absence of the N-methyl proton signal in the ¹H NMR spectrum and the characteristic signals for the formyl groups will confirm the successful diformylation.

Chromatographic Purity Assessment

A validated stability-indicating HPLC method is required to determine the purity of the synthesized standard.

4.2.1 Recommended HPLC-UV Method

The following method is a robust starting point for the analysis of Levofloxacin and its impurities.

ParameterRecommended ConditionRationale
Column ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention and separation for moderately polar compounds like Levofloxacin and its impurities. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 25 mM Sodium dihydrogen orthophosphate dihydrate with 0.5% (v/v) triethylamine, pH 6.0B: MethanolThe phosphate buffer controls the pH, which is critical for the consistent ionization state of the acidic and basic functional groups in the analytes. Triethylamine is added to the mobile phase to act as a silanol blocker, reducing peak tailing for basic compounds. Methanol is a common organic modifier that provides good selectivity for this class of compounds.
Elution GradientA gradient elution is necessary to achieve a good separation of all impurities, which may have a wide range of polarities, within a reasonable run time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 294 nmThis wavelength provides good sensitivity for Levofloxacin and its structurally related impurities.
Injection Volume 10 µLA small injection volume helps to minimize band broadening and improve peak shape.

4.2.2 Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurities and degradation products.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Application in Quantitative Analysis

The primary application of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is as an internal standard in LC-MS/MS methods for the quantification of the corresponding non-deuterated impurity in Levofloxacin drug substance and drug products.

Quantitative_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Levofloxacin Sample Spike Spike with N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (IS) Sample->Spike Extraction Extraction/Precipitation Spike->Extraction LC_Separation HPLC Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte and IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: General workflow for the quantitative analysis of N,N'-Desethylene-N,N'-diformyl Levofloxacin using its deuterated internal standard.

The use of a co-eluting, stable isotope-labeled internal standard effectively compensates for any variability during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume variations, ion suppression/enhancement in the MS source). This approach ensures the highest level of accuracy and precision in the quantification of this critical impurity.

Conclusion

This technical guide has provided a comprehensive overview of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, from its synthesis and characterization to its application as an internal standard. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and scientists in their efforts to ensure the quality and safety of Levofloxacin. By employing the methodologies outlined in this document, drug development professionals can confidently and accurately monitor and control this impurity, contributing to the overall quality of the final pharmaceutical product.

References

  • Guidechem. (2019, September 1). How is Levofloxacin Prepared and What are its Impurities?
  • Yoshida, Y., Sato, E., & Moroi, R. (1993). Photodegradation products of levofloxacin in aqueous solution. Arzneimittelforschung, 43(5), 601-606.
  • Ganpisetti, S. R., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology, 8(1), 36-52.
  • Rao, D. K., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 765-772.
  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13.
  • Li, Q., et al. (2010). HPLC-MS identification of degradation products of levofloxacin. Chinese Journal of New Drugs, 19(1), 69-72.
  • Foroumadi, A., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 51.
  • Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu.
  • Al-Qaim, F. F., et al. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.
  • Rahman, M. M., et al. (2018). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Jagannath University Journal of Science, 5(1), 69-78.
  • SynThink Research Chemicals. (n.d.). Levofloxacin Desethylene Diformyl Impurity | 151377-74-1.
  • Saitraders. (n.d.). Levofloxacin Desethylene Diformyl Impurity.
  • Shimadzu. (n.d.). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N,N-Desethylene-N,N-diformyl Levofloxacin-d3.
  • Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1935-1942.
  • Szymańska, E., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta Poloniae Pharmaceutica, 76(2), 335-343.
  • Khan, I., et al. (2021). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. Journal of Chemistry, 2021, 5588929.
  • Google Patents. (2022). Synthetic method of levofloxacin (CN114478573A).
  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-188.
  • Molcan. (n.d.). LFX36: Levofloxacin Desethylene Diformyl Impurity.

Sources

Exploratory

Technical Guide: Isotope-Assisted Structural Elucidation of Levofloxacin Degradation Products

Executive Summary Objective: To provide a definitive methodology for identifying degradation products (DPs) of Levofloxacin (LVX) utilizing Stable Isotope Labeling (SIL) coupled with High-Resolution Mass Spectrometry (HR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive methodology for identifying degradation products (DPs) of Levofloxacin (LVX) utilizing Stable Isotope Labeling (SIL) coupled with High-Resolution Mass Spectrometry (HRMS).

The Challenge: Levofloxacin, a third-generation fluoroquinolone, exhibits complex degradation pathways, particularly under photolytic and oxidative stress. Standard LC-MS profiling often yields isobaric fragments and ambiguous structural assignments due to the stability of the quinolone core.

The Solution: This guide details a self-validating protocol using a 1:1 mixture of native and deuterated Levofloxacin (


-LVX or 

-LVX)
. This "Isotopic Footprint" strategy transforms the mass spectrum, creating distinct doublet peaks for drug-related components, thereby filtering out matrix background and immediately pinpointing the site of structural modification.

Part 1: The Challenge of Degradation Profiling

Levofloxacin is structurally characterized by a benzoxazine ring fused to a quinolone, with a critical N-methyl piperazine side chain. This side chain is the primary "hotspot" for degradation but also the source of analytical confusion.

Why Standard MS Fails

In conventional LC-MS forced degradation studies, researchers face two main hurdles:

  • Endogenous Noise: Solvents, buffers, and column bleed produce ions that mimic low-level degradation products.

  • Fragment Ambiguity: A loss of 14 Da could be a loss of a methyl group (

    
    ) or an oxidation-reduction rearrangement. Without a tracer, the origin of the fragment is speculative.
    

Part 2: Principles of Isotope-Assisted Identification

The core of this protocol is the Kinetic Isotope Effect (KIE) and Mass Shift Analysis . By introducing a stable isotope label at a specific metabolic soft spot (e.g., the N-methyl group), we create a binary logic gate for structural elucidation.

The Logic of the Label

We utilize Levofloxacin-d3 (N-methyl-d3) as the primary probe.

  • Parent Drug (

    
    ):  Appears as a doublet separated by 3.018 Da (Native 
    
    
    
    362.1 vs. Labeled
    
    
    365.1).
  • Scenario A (Retention): If the degradation occurs on the quinolone ring (e.g., Decarboxylation), the N-methyl group remains intact. The DP will exhibit the same +3 Da doublet.

  • Scenario B (Loss): If the degradation involves N-demethylation, the

    
     label is lost. The resulting mass spectrum will show a singlet peak, as the heavy and light versions collapse into the same mass.
    
Table 1: Predicted Mass Shifts for Key Pathways
Degradation PathwayTarget MoietyExpected Native

(

)
Isotope Pattern (

-Methyl Label)
Structural Conclusion
Parent Drug Intact362.15Doublet (+3 Da) Reference Standard
N-Oxidation Piperazine N378.15Doublet (+3 Da) Methyl group intact; Oxygen added.
Decarboxylation Carboxyl Group318.16Doublet (+3 Da) CO2 lost; Piperazine ring intact.
N-Demethylation N-Methyl Group348.13Singlet (No Shift) Critical: Label lost; confirms demethylation.
Piperazine Cleavage Piperazine Ring265.08Singlet (No Shift) Loss of entire piperazine moiety.

Part 3: Experimental Workflow

This protocol is designed to be self-validating . The presence of the isotope doublet acts as an internal quality control check for every peak detected.

Step 1: Sample Preparation (The "Twin-Peak" Mix)
  • Stock Solutions: Prepare 1 mg/mL stocks of Levofloxacin (Native) and Levofloxacin-d3 (Internal Standard) in Methanol.

  • Spiking: Create a stress sample with a 1:1 molar ratio of Native:Labeled drug.

    • Why 1:1? This ratio ensures the doublet peaks are of equal intensity, maximizing the signal-to-noise ratio for the pattern recognition algorithms.

Step 2: Forced Degradation (Stress Conditions)

Apply conditions per ICH Q1A (R2) guidelines, but optimized for fluoroquinolones:

  • Photolysis (Critical): Expose to 1.2 million lux hours (approx 24h in UV chamber). LVX is highly photosensitive.

  • Oxidation: 3%

    
     for 4 hours at Room Temperature.
    
  • Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60°C for 2 hours.

Step 3: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is required to resolve fine isotopic structure).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 15 minutes.

Step 4: Data Processing (The Filter)

Do not manually search for masses. Use an extracted ion chromatogram (EIC) filter:

  • Filter Logic: Search for pairs of ions with

    
     Da.
    
  • Intensity Check: Both peaks in the pair must have a retention time delta of

    
     min.
    
  • Result: This filters out 99% of matrix noise, leaving only drug-related degradation products.

Part 4: Visualization of Pathways

The following diagram illustrates the decision tree used to identify products based on the fate of the isotope label.

LVX_Isotope_Pathway Parent Levofloxacin (LVX) 1:1 Mix (Native + d3-Label) [m/z 362 + 365] Stress Stress Conditions (UV / H2O2 / Acid) Parent->Stress MS_Analysis LC-MS/MS Analysis Search for Doublets Stress->MS_Analysis Is_Doublet Is +3 Da Doublet Present? MS_Analysis->Is_Doublet Retained Label Retained Modification is remote from N-Methyl group Is_Doublet->Retained Yes (Doublet found) Lost Label Lost (Singlet) Modification involves N-Methyl group Is_Doublet->Lost No (Singlet found) N_Oxide DP: Levofloxacin N-Oxide (m/z 378 + 381) Oxidation on N Retained->N_Oxide +16 Da Shift Decarboxyl DP: Descarboxyl-LVX (m/z 318 + 321) Loss of CO2 Retained->Decarboxyl -44 Da Shift Desmethyl DP: Desmethyl-LVX (m/z 348) Loss of CH3 Lost->Desmethyl -14 Da from Native Piperazine_Cleave DP: Piperazine Cleavage (m/z 265) Loss of Ring Lost->Piperazine_Cleave Major Mass Loss

Figure 1: Decision tree for structural elucidation of Levofloxacin degradation products based on the retention or loss of the


-methyl isotopic label.

Part 5: Case Study - Photolytic Degradation

Context: Photodegradation is the primary instability pathway for Levofloxacin. Experiment: A sample was exposed to UV light for 12 hours. Observation:

  • Peak A (RT 5.8 min): Mass spectrum showed a doublet at

    
     318.1 and 321.1.
    
    • Interpretation: The mass difference is -44 Da (Loss of

      
      ). The doublet persists, meaning the N-methyl piperazine ring is intact.
      
  • Peak B (RT 6.2 min): Mass spectrum showed a singlet at

    
     348.1.
    
    • Interpretation: The mass difference is -14 Da from the native parent. The loss of the doublet confirms the loss of the labeled methyl group.

Part 6: Regulatory Context (ICH Q1B)

This methodology directly supports ICH Q1B (Photostability Testing) and ICH Q2 (R1) (Validation) . By using isotopes, you provide "Specificity"—demonstrating that your method can unequivocally distinguish between the active pharmaceutical ingredient (API), its degradation products, and matrix interferences.

References

  • International Council for Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Czyrski, A., et al. (2019).[3] "The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gao, Y., et al. (2020). "Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation processes." Desalination and Water Treatment. [Link]

  • Yoshida, Y., et al. (1993).[4] "Photodegradation products of levofloxacin in aqueous solution." Arzneimittelforschung. [Link]

Sources

Foundational

Technical Guide: N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 Standard

Advanced Impurity Profiling & LC-MS/MS Quantification Strategy Part 1: Executive Technical Overview N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a high-value Stable Isotope Labeled Internal Standard (SIL-IS) utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling & LC-MS/MS Quantification Strategy

Part 1: Executive Technical Overview

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a high-value Stable Isotope Labeled Internal Standard (SIL-IS) utilized in the quantitative bioanalysis and stability profiling of Levofloxacin.

In the context of ICH Q3A/B (Impurities in New Drug Substances/Products), this molecule represents a critical oxidative degradation product. Its formation involves the cleavage of the piperazine ring—a known vulnerability in fluoroquinolone antibiotics. The deuterated (-d3) analog is essential for correcting matrix effects, ionization suppression, and extraction variability during LC-MS/MS analysis.

Chemical Identity & Core Properties
PropertySpecification
Chemical Name N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
Parent Impurity CAS 151377-74-1 (Unlabeled)
Molecular Formula C₁₈H₁₅D₃FN₃O₆
Molecular Weight ~394.37 g/mol (varies by enrichment)
Structural Feature Ring-opened piperazine moiety with dual formyl groups; -d3 label typically on the N-methyl group.[1][2][3][4][5][6]
Primary Application Internal Standard for LC-MS/MS quantification of Levofloxacin degradants.

Part 2: Mechanism of Formation (The "Why")

To effectively utilize this standard, one must understand the chemical pathway it represents. Levofloxacin contains a piperazine ring which is susceptible to oxidative attack, particularly under photolytic stress or in the presence of radical initiators (e.g., peroxides in formulation excipients).

The Degradation Pathway

The "Desethylene" nomenclature indicates the loss of one ethylene bridge (–CH₂CH₂–) from the piperazine ring, converting the cyclic diamine into a linear ethylenediamine derivative. Subsequent oxidation leads to formylation of the nitrogen atoms.

DegradationPathway Levo Levofloxacin (Intact Piperazine) Inter Unstable Intermediate (Ring Cleavage) Levo->Inter Loss of -C2H4 (Desethylene) Radical Oxidative Radical Attack (•OH / •O2-) Radical->Inter Product N,N'-Desethylene-N,N'-diformyl Levofloxacin (Impurity) Inter->Product N-Formylation (+ 2 CHO)

Figure 1: Oxidative degradation pathway leading to the formation of the target impurity.

Part 3: Strategic Sourcing & Quality Criteria

This compound is not a commodity chemical; it is a specialized reference standard. When sourcing from vendors (e.g., Splendid Lab , Simson Pharma , Toronto Research Chemicals , or SynThink ), you must validate the Certificate of Analysis (CoA) against the following strict criteria to ensure assay integrity.

Critical Quality Attributes (CQA) for Procurement
  • Isotopic Enrichment (Atom % D):

    • Requirement: ≥ 99.0% Deuterium incorporation.

    • Reasoning: Incomplete enrichment leads to "cross-talk" (M+0 signal) in the analyte channel, artificially inflating the calculated impurity concentration.

  • Chemical Purity (HPLC):

    • Requirement: ≥ 95.0% (Area %).

    • Reasoning: Impurities in the standard itself can cause ghost peaks or suppress ionization of the target analyte.

  • Isotopic Distribution (Mass Spec):

    • Requirement: No detectable M+0 (unlabeled) peak above the LOQ of your method.

    • Reasoning: The d0 contribution must be negligible to prevent false positives in trace impurity analysis.

  • Position of Label:

    • Requirement: The -d3 label should be on the N-methyl group (derived from the original N-methyl piperazine).

    • Reasoning: This position is metabolically stable and chemically robust compared to exchangeable protons.

Part 4: Analytical Methodology (LC-MS/MS Protocol)

This protocol outlines a self-validating workflow for quantifying the impurity in plasma or API samples using the -d3 standard.

Standard Preparation[8][9]
  • Stock Solution: Dissolve 1 mg of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 in DMSO or Methanol to achieve 1 mg/mL. Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (Plasma/Serum).

  • Add 20 µL of WIS (100 ng/mL). This spikes the -d3 standard early to correct for extraction efficiency.

  • Add 200 µL of chilled Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vials.

LC-MS/MS Conditions[10]
  • Column: C18 Reverse Phase (e.g., Shim-pack GIST or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Example)
  • Analyte (Unlabeled): m/z 392.1 → [Fragment Ion] (Determine experimentally, typically loss of formyl groups or decarboxylation).

  • Internal Standard (-d3): m/z 395.1 → [Fragment Ion + 3].

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Spike Add IS (-d3) Correction Factor Sample->Spike Precip Protein Precipitation (ACN addition) Spike->Precip Centrifuge Centrifugation 10k x g Precip->Centrifuge Injection Inject Supernatant Centrifuge->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection MRM Detection (392 -> Frag / 395 -> Frag) Separation->Detection

Figure 2: Step-by-step analytical workflow ensuring data integrity via internal standardization.

Part 5: References & Validation Sources

  • Impurity Identification & Mechanism:

    • Levofloxacin degradation by porous Cox/CN activated peroxymonosulfate: Investigation of efficiency, mechanism, and degradation pathways. (2025).[7] ResearchGate. Link

    • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS.[8] (2019).[8][9] Scientific Reports.[8] Link

  • Supplier & Chemical Data:

    • N,N'-Desethylene-N,N'-diformyl Levofloxacin - Product Specification.[10] Splendid Lab.[1] Link

    • Levofloxacin Desethylene Diformyl Impurity (CAS 151377-74-1).[2][3][5][10][11] SynThink Research Chemicals.[2] Link

    • PubChem Compound Summary: N,N'-Desethylene-N,N'-diformyl Levofloxacin.[5] PubChem.[5][6] Link

  • Analytical Method Base:

    • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu Application Note.[12][13] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 as an Internal Standard in Bioanalytical Methods

Introduction: The Imperative for Robust Internal Standards in Quantitative Bioanalysis In the landscape of drug discovery and development, the precise and accurate quantification of therapeutic agents and their metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Internal Standards in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise and accurate quantification of therapeutic agents and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical endeavors due to its high sensitivity, selectivity, and throughput. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can significantly impact the reliability of the obtained data.[2][3] To mitigate these variables, the use of a suitable internal standard (IS) is indispensable.[4]

An ideal internal standard co-elutes with the analyte of interest and experiences similar effects of extraction recovery and matrix-induced ion suppression or enhancement, thereby providing a reliable reference for accurate quantification.[2][4] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), are widely regarded as the most effective choice for LC-MS/MS assays.[2] These SIL-IS are chemically identical to the analyte, ensuring they behave nearly identically throughout the analytical process.[2]

This application note provides a comprehensive guide to the use of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 as an internal standard for the quantitative determination of the widely used fluoroquinolone antibiotic, Levofloxacin, in biological matrices such as human plasma. We will delve into the rationale for its selection, detailed protocols for sample preparation and LC-MS/MS analysis, and a thorough discussion of the requisite validation parameters as stipulated by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]

Rationale for Selecting N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 as an Internal Standard

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a deuterated analog of a known metabolite of Levofloxacin. Its structural similarity to Levofloxacin makes it an excellent candidate for an internal standard. The key advantages of using this specific SIL-IS include:

  • Co-elution with the Analyte: Due to its analogous chemical structure, it is expected to have a retention time very close to that of Levofloxacin under reversed-phase chromatographic conditions, ensuring that both compounds experience the same matrix effects at the point of ionization.

  • Similar Extraction Recovery: The physicochemical properties of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 are anticipated to be very similar to Levofloxacin, leading to comparable recovery rates during sample preparation procedures like protein precipitation.

  • Distinct Mass-to-Charge Ratio (m/z): The incorporation of three deuterium atoms results in a mass shift of +3 Da compared to its non-deuterated counterpart, allowing for clear differentiation from the analyte by the mass spectrometer without isotopic crosstalk.

  • Stable Isotopic Labeling: The deuterium labels are placed on a methyl group, which is a non-exchangeable position, ensuring the isotopic purity of the internal standard throughout the analytical process.

Physicochemical Properties

PropertyValueSource
Chemical Name (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid[6]
Molecular Formula C₁₈H₁₅D₃FN₃O₆[4][6]
Molecular Weight 394.37 g/mol [4][6]
CAS Number 1346598-04-6[4][6]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Levofloxacin Stock and Working Solutions:

  • Prepare a primary stock solution of Levofloxacin at a concentration of 1 mg/mL in methanol.

  • From the primary stock, prepare a series of working standard solutions by serial dilution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations suitable for spiking into blank plasma to create the calibration curve and quality control (QC) samples.

b. N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 Internal Standard Working Solution:

  • Prepare a stock solution of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 at 1 mg/mL in methanol.

  • Dilute the stock solution with acetonitrile containing 0.1% formic acid to a final working concentration of 0.5 µg/mL.[7] This working solution will be used as the protein precipitation reagent.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the Levofloxacin working standard solutions into drug-free human plasma to achieve a concentration range of 0.05 to 5.0 µg/mL.[8]

  • Prepare quality control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.1, 0.5, and 4.0 µg/mL).[8]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, rapid, and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7][9]

Protocol:

  • To a 1.5 mL microcentrifuge tube containing 100 µL of plasma sample (unknown, calibrator, or QC), add 300 µL of the N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 internal standard working solution (0.5 µg/mL in acetonitrile with 0.1% formic acid).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Diagram of the Bioanalytical Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrator, or QC) mix Add IS Solution to Plasma plasma->mix is_solution IS Working Solution (N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 in ACN) is_solution->mix vortex Vortex Mix mix->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Levofloxacin calibration->quantification

Caption: Workflow for the quantification of Levofloxacin in plasma.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

c. MRM Transitions and Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Levofloxacin 362.2318.210025
362.2261.110035
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 395.4351.410028
395.4261.110040

*Note: The product ions and collision energies for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 are proposed based on the known fragmentation of Levofloxacin and should be empirically determined and optimized during method development.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA to ensure the reliability of the data.[5] The use of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is integral to achieving the required levels of precision and accuracy.

// Nodes Analyte [label="Analyte\n(Levofloxacin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS [label="Internal Standard\n(N,N'-Desethylene-N,N'-diformyl\nLevofloxacin-d3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation\n(e.g., Protein Precipitation)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="LC Separation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Ionization [label="Ionization (ESI)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="MS Detection\n(MRM)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Ratio [label="Peak Area Ratio\n(Analyte/IS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Accurate Quantification", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Analyte -> SamplePrep; IS -> SamplePrep; SamplePrep -> LC [label="Variable Recovery"]; LC -> Ionization; Ionization -> MS [label="Matrix Effects"]; MS -> Ratio [label="Instrumental Drift"]; Ratio -> Quantification [label="Correction for Variability"];

// Invisible nodes for alignment {rank=same; Analyte; IS;} }

Sources

Application

Application Note: Sample Preparation for Levofloxacin Desethylene Diformyl Analysis

[1] Abstract This application note details the protocol for the isolation and preparation of Levofloxacin Desethylene Diformyl Impurity (CAS 151377-74-1) in pharmaceutical dosage forms. As a specific oxidative degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for the isolation and preparation of Levofloxacin Desethylene Diformyl Impurity (CAS 151377-74-1) in pharmaceutical dosage forms. As a specific oxidative degradation product involving piperazine ring cleavage, this impurity requires strict control over pH, temperature, and light exposure during sample handling. This guide provides a self-validating workflow designed to minimize artifactual degradation while ensuring quantitative recovery (>98%) for HPLC/LC-MS analysis.

Introduction & Chemical Context

Levofloxacin, a third-generation fluoroquinolone, is susceptible to oxidative stress and photodegradation. One of its critical related substances is the Desethylene Diformyl derivative (N,N'-Desethylene-N,N'-diformyl Levofloxacin).[1][2]

The Mechanism of Formation

Understanding the chemistry is prerequisite to correct sample preparation. The impurity forms via the oxidative opening of the piperazine ring.

  • Parent Structure: Levofloxacin contains a methyl-piperazine ring fused to the benzoxazine core.[3]

  • Degradation Pathway: Radical attack (often light or metal-ion induced) cleaves the ethylene bridge of the piperazine ring, resulting in two formyl (aldehyde) groups on the remaining nitrogen atoms.

  • Implication for Analysts: The resulting dialdehyde is chemically reactive. It is less basic than the parent compound due to the loss of the secondary/tertiary amine character of the piperazine ring.

Chemical Properties & Solubility
PropertyLevofloxacin (Parent)Desethylene Diformyl Impurity
CAS 100986-85-4151377-74-1
Molecular Weight 361.37 g/mol 391.35 g/mol
Polarity Amphoteric (Acidic COOH + Basic Amines)Reduced Basicity (Amides/Aldehydes)
Solubility Soluble in Acidic pH, MeOH, ACNSoluble in MeOH, ACN, DMSO
Stability PhotosensitiveHighly Photosensitive & Thermolabile

Core Directive: Sample Preparation Protocol

Reagents and Equipment
  • Diluent: Ammonium Acetate Buffer (10mM, pH 4.0) : Acetonitrile (85:15 v/v).

    • Rationale: The acidic pH stabilizes the fluoroquinolone core, while ACN ensures solubility of the less polar aldehyde fragments.

  • Glassware: Low-actinic (Amber) volumetric flasks. Mandatory.

  • Filters: 0.45 µm Hydrophilic PTFE or PVDF.

    • Avoid: Nylon filters (fluoroquinolones typically exhibit non-specific binding to Nylon).

Step-by-Step Extraction (Tablet Formulation)

Step 1: Powdering and Dispersion Weigh 20 tablets and determine the average weight. Grind to a fine powder. Transfer powder equivalent to 50 mg of Levofloxacin into a 100 mL amber volumetric flask.

Step 2: Solvent Wetting Add 5 mL of Methanol to the flask. Swirl gently to wet the hydrophobic excipients.

  • Why: This "wetting step" breaks the surface tension of binders (e.g., Magnesium Stearate), exposing the API.

Step 3: Primary Extraction (The Cold Sonicate) Add 60 mL of the Diluent . Sonicate for 15 minutes.

  • Critical Control: Maintain water bath temperature < 25°C. Use ice addition if necessary.

  • Causality: Heat generated during sonication can accelerate the oxidation of the aldehyde groups on the impurity to carboxylic acids, leading to low recovery of the target "Diformyl" species.

Step 4: Equilibration and Dilution Allow the solution to return to room temperature (if cooled). Dilute to volume with Diluent.[4] Mix well.

Step 5: Clarification Centrifuge a portion of the sample at 4000 RPM for 10 minutes.

Step 6: Filtration Filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 3 mL of filtrate.

  • Self-Validating Step: The "discard" step saturates any potential active sites on the filter membrane, ensuring the subsequent filtrate represents the true concentration.

Visualization: Workflow & Pathways

Degradation Pathway Diagram

The following diagram illustrates the oxidative cleavage leading to the target impurity.

LevofloxacinDegradation Fig 1. Oxidative Degradation Pathway of Levofloxacin Levo Levofloxacin (Intact Piperazine Ring) Intermediate Unstable Intermediate Levo->Intermediate Oxidation Radical Oxidative Radical Attack (•OH / hν) Radical->Intermediate Diformyl Desethylene Diformyl Impurity (Ring Open / Aldehydes) Intermediate->Diformyl Ring Cleavage (-C2H4)

Figure 1: Oxidative cleavage of the piperazine ring yielding the Desethylene Diformyl impurity.

Sample Preparation Workflow

SamplePrep Fig 2. Optimized Sample Preparation Workflow Start Sample Powder (50 mg eq.) Wet Wet with 5mL MeOH (Disrupt Excipients) Start->Wet Extract Add Diluent + Sonicate (Temp < 25°C) Wet->Extract Dilute Dilute to Vol. (Amber Glass) Extract->Dilute Centrifuge Centrifuge 4000 RPM / 10 min Dilute->Centrifuge Filter Filter (PTFE) Discard first 3 mL Centrifuge->Filter HPLC HPLC Injection (Keep Cooled) Filter->HPLC

Figure 2: Step-by-step extraction protocol emphasizing temperature and light control.

Method Validation & Troubleshooting

Solution Stability (The "Self-Validating" Check)

Because the "Diformyl" impurity contains aldehyde groups, it is prone to oxidation (becoming a carboxylic acid) or reduction.

  • Validation Test: Prepare a spiked sample. Inject immediately (T0), then store in the autosampler (15°C) and inject every 4 hours for 24 hours.

  • Acceptance Criteria: The peak area of Desethylene Diformyl should not deviate by >5% from T0.

  • Troubleshooting: If stability fails, lower the autosampler temperature to 4°C and shield vials from light.

Filter Compatibility Study

To ensure the filter does not adsorb the impurity:

  • Prepare a standard solution of the impurity.

  • Filter half through PTFE, half through Nylon.

  • Compare HPLC response against an unfiltered centrifuged standard.

  • Expectation: PTFE recovery = 98-102%; Nylon recovery may drop to <95% due to polar interactions.

Chromatographic Conditions (Reference)

To successfully analyze the prepared sample, use conditions compatible with the extraction solvent.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[3]

  • Mobile Phase A: Buffer (Ammonium Acetate/Cupric Sulfate/L-Isoleucine) - Note: Cupric ions are often used in Levofloxacin methods to improve peak shape by complexing the drug.

  • Mobile Phase B: Methanol.[3]

  • Detection: UV at 294 nm (or 340 nm).

  • Flow Rate: 1.0 mL/min.

References

  • United States Pharmacopeia (USP). Levofloxacin Monograph: Organic Impurities.[5] USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Levofloxacin Hemihydrate: Related Substances. European Pharmacopoeia (Ph. Eur.).

  • Feng, X., et al. "Degradation pathways of levofloxacin during oxidative stress." Chemical Engineering Journal, 2013.

  • Saitraders. Levofloxacin Desethylene Diformyl Impurity Reference Standard Data.

  • SynThink Research Chemicals. Characterization of Levofloxacin Desethylene Diformyl Impurity (CAS 151377-74-1).[2]

Sources

Method

Application Note: High-Resolution HPLC Separation &amp; LC-MS/MS Quantification of Levofloxacin and Deuterated Isotopologues

Executive Summary & Scientific Rationale This guide addresses the analytical requirements for separating Levofloxacin (a third-generation fluoroquinolone) from its deuterated forms. While deuterated compounds are typical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide addresses the analytical requirements for separating Levofloxacin (a third-generation fluoroquinolone) from its deuterated forms. While deuterated compounds are typically employed as Internal Standards (IS) in bioanalysis due to their physicochemical similarity to the analyte, they are not chromatographically identical.

The Core Challenge: Deuterium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) substitution introduces a "Deuterium Isotope Effect."[1][2] The C-D bond is shorter and has a lower molar volume than the C-H bond, resulting in slightly reduced lipophilicity. Consequently, deuterated Levofloxacin typically elutes earlier  than native Levofloxacin in Reversed-Phase Liquid Chromatography (RPLC).

Scope of Application:

  • Bioanalytical Quantification (LC-MS/MS): Minimizing the retention time shift (

    
    ) to ensure the IS compensates effectively for matrix effects (ionization suppression/enhancement).
    
  • Isotopic Purity Analysis (HPLC-UV/MS): Maximizing

    
     to quantify the presence of unlabeled "impurities" within a synthesized batch of deuterated standard.
    

Scientific Foundation: Mechanisms of Separation

The Zwitterionic Nature of Levofloxacin

Levofloxacin possesses two ionizable groups: a carboxylic acid group (


) and a piperazinyl amine group (

).
  • pH < 6.0: The molecule is positively charged (cationic).

  • pH 6.0–8.0: The molecule exists as a zwitterion (neutral net charge, maximum lipophilicity).

  • pH > 8.0: The molecule is negatively charged (anionic).

Critical Protocol Decision: For LC-MS/MS, we utilize an acidic mobile phase (pH ~3.0) . This ensures the molecule is protonated (


), maximizing sensitivity in Positive Electrospray Ionization (+ESI) mode, while maintaining sufficient retention on C18 columns.
The Deuterium Isotope Effect

In RPLC, the retention factor (


) is driven by hydrophobic interaction.
  • Mechanism: The vibrational frequency of C-D is lower than C-H. This results in a smaller Van der Waals radius and lower polarizability for the deuterated molecule.[1]

  • Result: Deuterated Levofloxacin interacts less strongly with the C18 alkyl chains, leading to a shorter retention time (

    
    ).
    
  • Thermodynamic Control: This effect is enthalpy-driven. Lowering the column temperature increases the resolution between the isotopologues (see Protocol 2).

Visualizing the Analytical Workflow

The following diagram outlines the decision process for selecting the correct protocol based on your analytical goal (Quantification vs. Characterization).

Levo_Workflow Start Start: Levofloxacin Analysis Goal Define Analytical Goal Start->Goal Quant Goal: Bioanalytical Quant (PK/TDM) (Use Deuterated form as IS) Goal->Quant Char Goal: Isotopic Purity/Separation (Resolve D-form from H-form) Goal->Char Method_Q Method: High-Throughput LC-MS/MS Quant->Method_Q Method_C Method: High-Res HPLC-UV or HRMS Char->Method_C Col_Q Column: C18 (Sub-2µm or Fused-Core) Temp: 40-50°C (Minimizes Separation) Method_Q->Col_Q Result_Q Outcome: Co-elution (Max overlap) Correction of Matrix Effects Col_Q->Result_Q Col_C Column: PFP or High-Load C18 Temp: 15-25°C (Maximizes Separation) Method_C->Col_C Result_C Outcome: Peak Splitting/Resolution Quantify Isotopic Impurities Col_C->Result_C

Caption: Decision tree for selecting chromatographic conditions. High temperatures merge isotopologue peaks for quantification; low temperatures resolve them for purity analysis.

Protocol 1: LC-MS/MS Bioanalytical Method (Quantification)

Objective: Rapid quantification of Levofloxacin in plasma using Levofloxacin-d3 (or d8) as an Internal Standard. Priority: Co-elution. We want the IS to experience the exact same matrix suppression as the analyte.

Reagents & Materials
  • Analytes: Levofloxacin (Reference Std), Levofloxacin-d3 (Internal Standard).[3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard Working Solution (Levo-d3 at 500 ng/mL in 50% MeOH).

  • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 rpm (

    
    ) for 10 minutes at 4°C.
    
  • Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of 0.1% Formic Acid in Water (Dilution prevents solvent effects/peak broadening).

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
    • Why: Ethylene Bridged Hybrid (BEH) particles are robust at high pH, though we use low pH here for MS sensitivity. The 1.7 µm particle size ensures sharp peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 45°C (Critical: Higher temperature minimizes the isotopic separation).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
2.50 90 Elution of Levo/IS
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).[4][6]

  • Source: Positive Electrospray Ionization (+ESI).[4]

  • Spray Voltage: 3500 V.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Levofloxacin 362.2 261.1 25 Quantifier
362.2 318.1 20 Qualifier

| Levofloxacin-d3 | 365.2 | 264.1 | 25 | Internal Std |

Protocol 2: High-Resolution Isotopic Separation

Objective: Characterize the isotopic purity of a deuterated standard or investigate the isotope effect. Priority: Resolution (


 between D and H forms).
Chromatographic Strategy

To separate the deuterated "impurity" from the native form, we must exploit the subtle difference in hydrophobicity.

  • Lower Temperature: Reduces molecular kinetic energy, enhancing the thermodynamic difference in binding enthalpy between C-H and C-D bonds.

  • Stationary Phase: A Pentafluorophenyl (PFP) column often provides better selectivity for halogenated/polar compounds than C18, but a high-carbon-load C18 is also effective.

Method Parameters[4][5][8][9][10][11]
  • Column: Phenomenex Kinetex F5 (PFP) or C18 (

    
     mm, 2.6 µm core-shell).
    
  • Mobile Phase: Isocratic elution is preferred for resolution over gradient.

    • Mix: 82% Buffer (20mM Ammonium Formate, pH 3.0) / 18% Acetonitrile.[7]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 15°C (Sub-ambient cooling is essential).

Expected Results
  • Elution Order: Levofloxacin-d3 (or d8) will elute before Levofloxacin.

  • Shift (

    
    ):  Expect a shift of 0.15 – 0.30 minutes depending on the number of deuterium atoms (d8 > d3).
    

Self-Validation & Troubleshooting

System Suitability Testing (SST)

Before running patient samples or purity batches, verify the system:

  • Retention Time Stability:

    
     min.
    
  • Peak Tailing: Symmetry factor

    
    .
    
  • Cross-Talk Check: Inject pure Levofloxacin-d3. Monitor the transition for native Levofloxacin (362.2 -> 261.1).

    • Requirement: Response must be < 20% of the LLOQ of the native analyte. If high, the deuterated standard contains native impurities (isotopic impurity).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks pH mismatch between sample diluent and mobile phase.Ensure sample diluent matches initial mobile phase (10% ACN in 0.1% FA).
Excessive Separation of IS Column temperature too low.Increase column oven to 50°C to merge D and H peaks for better MS integration.
Signal Suppression Co-eluting phospholipids.Monitor m/z 184 (Phosphatidylcholine). If it co-elutes with Levo (1.5-2.5 min), adjust gradient slope.
Carryover Adsorption to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% FA.

References

  • Zheng, X., et al. (2020).[6][8][9] "Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin... in human plasma." Journal of Chromatography B, 1158, 122397.[6][8]

  • Turowski, M., & Deshmukh, B. (2005). "Deuterium isotope effects on the HPLC retention of fluorinated compounds." Journal of Chromatography A, 1070(1-2), 1-14. (Foundational text on C-D vs C-H retention shifts).
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

  • Ghimire, S., et al. (2016). "Determination of Levofloxacin in Human Serum Using Liquid Chromatography Tandem Mass Spectrometry." Journal of Applied Bioanalysis, 2(4), 131-139.

Disclaimer: This protocol is designed for research and development purposes. Clinical implementation requires full validation according to local regulatory standards (e.g., CLIA, FDA, EMA).

Sources

Application

Isotope dilution mass spectrometry for Levofloxacin metabolites

Application Note: High-Precision Quantitation of Levofloxacin and Metabolites in Human Plasma via ID-LC-MS/MS Executive Summary Levofloxacin (LVX), a third-generation fluoroquinolone, is widely prescribed for respiratory...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Levofloxacin and Metabolites in Human Plasma via ID-LC-MS/MS

Executive Summary

Levofloxacin (LVX), a third-generation fluoroquinolone, is widely prescribed for respiratory and urinary tract infections. While largely excreted unchanged, its metabolism into Desmethyl-levofloxacin and Levofloxacin N-oxide is clinically significant for toxicity profiling and renal clearance studies in compromised populations.

Standard external calibration methods often fail in clinical bioanalysis due to the "ion suppression" phenomenon common in electrospray ionization (ESI), particularly from phospholipids in plasma and urine. This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol. By employing stable isotope-labeled internal standards (SIL-IS), this method auto-corrects for matrix effects, extraction losses, and instrument drift, ensuring regulatory compliance with FDA Bioanalytical Method Validation guidelines.

Metabolic Pathway & Analyte Mechanism

Levofloxacin undergoes limited hepatic metabolism. The N-oxide metabolite is formed via oxidation of the piperazine ring, while the desmethyl metabolite results from the loss of a methyl group from the same ring.

LevofloxacinMetabolism LVX Levofloxacin (Parent Drug) m/z 362.4 CYP CYP450 / Oxidation LVX->CYP Desmethyl Desmethyl-levofloxacin (Metabolite 1) m/z 348.4 CYP->Desmethyl - CH2 (-14 Da) NOxide Levofloxacin N-oxide (Metabolite 2) m/z 378.4 CYP->NOxide + O (+16 Da)

Figure 1: Metabolic biotransformation of Levofloxacin. The mass shifts are critical for MS/MS transition selection.

Experimental Protocol

Materials & Reagents
  • Analytes: Levofloxacin (purity >99%), Desmethyl-levofloxacin, Levofloxacin N-oxide.

  • Internal Standards (SIL-IS):

    • Levofloxacin-D3 (Deuterium labeled, +3 Da shift).

    • Alternative: Levofloxacin-

      
       (Carbon-13 labeled, preferred for higher stability against H/D exchange).
      
  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and ultrapure water (18.2 MΩ).

Sample Preparation: Protein Precipitation (PPT)

Fluoroquinolones bind to plasma proteins (24–38%). Simple protein precipitation is efficient and minimizes the loss of polar metabolites that might occur with Liquid-Liquid Extraction (LLE).

  • Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL Levofloxacin-D3 in MeOH). Vortex for 10 sec.

    • Why: Adding IS before extraction ensures it experiences the same matrix effects and recovery losses as the analyte.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Acidified ACN helps break protein binding and improves solubility of fluoroquinolones.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of 0.1% Formic Acid in water.

    • Why: Diluting the high-organic supernatant with water prevents "solvent effects" (peak broadening) when injecting onto a reverse-phase column.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Note: Phenyl-Hexyl columns are a valid alternative for better separation of structural isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Spray Voltage: 3500 V.

  • Gas Temperatures: 350°C (Sheath), 300°C (Aux).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Levofloxacin 362.2318.218Quantifier (Loss of

)
362.2261.225Qualifier (Piperazine cleavage)
Desmethyl-LVX 348.2310.220Quantifier
LVX N-oxide 378.2362.215Quantifier (Loss of Oxygen)
Levofloxacin-D3 (IS) 365.2321.218Internal Standard

Analytical Workflow Diagram

Workflow Sample Patient Plasma (100 µL) Spike Add IS (Levo-D3) Normalization Step Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifuge 14,000g, 4°C Precip->Centrifuge Dilute Dilute Supernatant (1:4 with Water) Centrifuge->Dilute LC UHPLC Separation C18 Column Dilute->LC MS MS/MS Detection MRM Mode LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring matrix normalization via IDMS.

Method Validation (FDA Guidelines)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation 2018), the following parameters must be validated.

Linearity & Sensitivity
  • Range: 0.10 µg/mL to 10.0 µg/mL (Clinical relevant range).

  • Curve Fitting: Plot the Peak Area Ratio (Analyte/IS) vs. Concentration. Use a weighted linear regression (

    
    ) to improve accuracy at the lower limit of quantitation (LLOQ).
    
  • Acceptance:

    
    .
    
Matrix Effect (ME) Calculation

This is the most critical step for IDMS validation. You must prove that the IS compensates for ion suppression.

  • Set A (Neat): Standard in pure solvent.

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with standard.

  • Calculation:

    
    
    
    • Result: If Levofloxacin has an ME of 85% (suppression) and Levo-D3 also has an ME of 85%, the IS-normalized Matrix Factor will be ~1.0, proving the method is valid.

Stability
  • Light Sensitivity: Levofloxacin degrades under UV light. All validation steps must use amber glassware or low-actinic light conditions.

  • Freeze-Thaw: Validate stability over 3 cycles at -80°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Siewert, S. (2025). Determination of Levofloxacin in Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Retrieved from [Link]

  • Czyrski, A., et al. (2019).[4] The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports.[4][5] Retrieved from [Link]

  • Nieto, A., et al. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Environmental Science and Pollution Research. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Determination of Genotoxic Impurities in Levofloxacin API via LC-MS/MS

Executive Summary & Scientific Rationale The synthesis of Levofloxacin, a third-generation fluoroquinolone, involves reactive electrophilic intermediates and potential nitrosating conditions that pose genotoxic risks. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of Levofloxacin, a third-generation fluoroquinolone, involves reactive electrophilic intermediates and potential nitrosating conditions that pose genotoxic risks. Under ICH M7 (R1) guidelines, these impurities must be controlled to levels ensuring negligible carcinogenic risk (typically a Threshold of Toxicological Concern, TTC, of 1.5 µ g/day ).[1]

For Levofloxacin, with a maximum daily dose (MDD) of up to 750 mg, the permissible limit for a generic mutagenic impurity is 2 ppm . However, for high-potency "Cohort of Concern" impurities like N-nitroso compounds , limits are significantly lower (e.g., 26.5–96 ng/day), requiring Limits of Quantitation (LOQ) in the ppb (ng/g) range .

This protocol addresses the two most critical classes of genotoxic impurities (GTIs) in Levofloxacin manufacturing:

  • N-Nitrosolevofloxacin (N-NO-Levo): A specific nitrosamine impurity formed via the nitrosation of the secondary amine (piperazine ring) in the API or its precursors.

  • (S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine (Impurity-F): A key fluorinated intermediate with structural alerts for genotoxicity (alkylating potential).

Why LC-MS/MS? Standard HPLC-UV lacks the sensitivity (ppb level) and selectivity required to distinguish these trace impurities from the massive API background. We utilize Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode. A critical feature of this protocol is the use of a Divert Valve to prevent source contamination by the high-concentration API, ensuring instrument robustness.

Target Analytes & Properties

AnalyteStructure / DescriptionClassificationLimit (based on 750mg dose)
N-Nitrosolevofloxacin Nitrosated Levofloxacin derivativeCohort of Concern (Nitrosamine)~35 ppb (26.5 ng/day)
Impurity-F Fluorinated Benzoxazine IntermediateClass 2 (Mutagenic)2 ppm (1.5 µ g/day )
Levofloxacin API (Matrix)N/AN/A

Experimental Protocol

Reagents and Standards[2]
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (LC-MS Grade).

  • Standards: Certified Reference Materials (CRMs) for N-NO-Levo and Impurity-F.

  • Internal Standard (IS): Levofloxacin-d3 or N-Nitrosolevofloxacin-d4 (Essential to correct for matrix effects).

Sample Preparation (Direct Injection with Matrix Diversion)

Rationale: Liquid-Liquid Extraction (LLE) often suffers from poor recovery for amphoteric molecules like Levofloxacin impurities. We use a "Dilute-and-Shoot" approach, relying on the MS divert valve to manage the matrix.

  • Stock Preparation: Dissolve 10 mg of Impurity Standards in 10 mL MeOH (1 mg/mL).

  • Internal Standard Spiking: Prepare a 100 ng/mL solution of IS in 50:50 MeOH:Water.

  • Sample Solution: Accurately weigh 50 mg of Levofloxacin API. Transfer to a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% MeOH initially (to ensure solubility of lipophilic impurities), then dilute to volume with 0.1% Formic Acid in Water. Final conc: 5 mg/mL.

    • Note: The high API concentration (5 mg/mL) is necessary to detect ppb-level impurities.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (pre-rinsed to avoid leachables).

Chromatographic Conditions (UHPLC)[3]
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Why T3? This C18 column withstands 100% aqueous conditions and provides superior retention for polar impurities like the benzoxazine intermediate compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)%BEvent
0.05To MS
1.05To MS
5.095To Waste (Divert Valve)
7.095To Waste (Divert Valve)
7.15To MS
10.05Stop
  • Critical Step: The API (Levofloxacin) elutes between 5.0 and 7.0 min. The valve must switch to "Waste" during this window to protect the MS source. Impurities eluting before or after this window are detected.

Mass Spectrometry Parameters (QqQ)
  • Source: HESI (Heated Electrospray Ionization) or APCI (if N-nitroso response is poor in ESI).

  • Polarity: Positive (+).

  • Capillary Voltage: 3500 V.

  • Vaporizer Temp: 350°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
N-NO-Levo 391.1261.125Quantifier
N-NO-Levo 391.1347.115Qualifier
Impurity-F 226.1206.120Quantifier
Impurity-F 226.1162.135Qualifier
Levo-d3 (IS) 365.2321.228Internal Std

Workflow Visualization

The following diagram illustrates the analytical logic, specifically the critical "Divert Valve" mechanism that allows high-sensitivity detection without instrument contamination.

G cluster_valve Divert Valve Logic Sample Levofloxacin API Sample (5 mg/mL) Prep Sample Prep (Dissolve in MeOH/H2O + IS) Sample->Prep UHPLC UHPLC Separation (HSS T3 Column) Prep->UHPLC Valve_MS Valve Position A: Eluent to MS UHPLC->Valve_MS t=0-4.9 min (Impurities) UHPLC->Valve_MS t=7.1-10 min (Late Eluters) Valve_Waste Valve Position B: Eluent to Waste UHPLC->Valve_Waste t=5.0-7.0 min (Main API Peak) Detector QqQ Mass Spec (MRM Mode) Valve_MS->Detector Waste Container Waste Container Valve_Waste->Waste Container Data Quantitation (ppb Level) Detector->Data

Caption: Workflow utilizing a divert valve to shunt the high-concentration API peak to waste, protecting the MS source while allowing trace detection of early and late eluting genotoxic impurities.

Method Validation Strategy (Self-Validating Systems)

To ensure the trustworthiness of the results, the following validation parameters must be met, adhering to ICH Q2(R1) standards.

System Suitability

Before every run, inject a standard mixture at the limit level (e.g., 20 ppb).

  • Requirement: Signal-to-Noise (S/N) > 10.

  • Requirement: %RSD of peak area (n=6) < 5.0%.

Linearity & Range

Construct a calibration curve from LOQ to 150% of the specification limit .

  • Example Range: 1 ppb to 100 ppb.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.995.[2]
Accuracy (Recovery)

Spike the API matrix with standards at three levels: LOQ, 100% Limit, and 150% Limit.

  • Calculation:

    
    
    
  • Acceptance: 80% – 120% recovery.[3]

  • Note: If recovery is poor (<70%), it indicates matrix suppression. Switch to Standard Addition Method or improve the Divert Window.

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): S/N

    
     3.
    
  • Limit of Quantitation (LOQ): S/N

    
     10.
    
  • Target: LOQ should be

    
     30% of the regulatory limit (e.g., if limit is 30 ppb, LOQ must be 
    
    
    
    10 ppb).

Data Analysis & Reporting

Results should be tabulated to clearly show compliance with the Control Limit.

Sample IDN-NO-Levo (ppb)Impurity-F (ppm)Status
Control Limit 35 ppb 2.0 ppm -
Batch A-001< LOQ0.45PASS
Batch A-00212.50.12PASS
Batch A-00342.1< LOQFAIL (OOS)
  • OOS (Out of Specification): Any result exceeding the limit requires a Phase 1 Laboratory Investigation to rule out instrumental error before triggering a manufacturing Root Cause Analysis.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5] [Link]

  • FDA Guidance . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3][2] [Link]

  • E.M.A. Assessment . Nitrosamine impurities in human medicinal products. European Medicines Agency.[2][6][7][8] [Link]

  • Schmidtsdorff, S., et al. Rapid and sensitive determination of N-nitrosamines in metformin and other APIs by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application

Retention time of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

Application Note & Protocol Topic: Determination of Chromatographic Retention Time for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 Abstract This document provides a comprehensive guide for the determination of the chr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Chromatographic Retention Time for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

Abstract

This document provides a comprehensive guide for the determination of the chromatographic retention time of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, a known impurity and potential metabolite of the fluoroquinolone antibiotic Levofloxacin. As retention time is a method-dependent parameter, this guide presents a robust, adaptable reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) protocol. The foundational principles of the method, detailed step-by-step procedures for execution, and strategies for method optimization are discussed. This application note is intended for researchers, analytical scientists, and professionals in drug development and quality control who require a reliable framework for the analysis of Levofloxacin-related compounds.

Introduction: The Analytical Imperative

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic, and the analysis of its impurities and metabolites is critical for ensuring pharmaceutical quality, safety, and for conducting pharmacokinetic studies.[1] N,N'-Desethylene-N,N'-diformyl Levofloxacin is recognized as an impurity and a potential photodegradation product of Levofloxacin.[2][3][4] The deuterated internal standard, N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, is essential for quantitative bioanalysis, enabling accurate measurement by compensating for matrix effects and variations during sample processing and injection.

The retention time (tR) is a fundamental parameter in chromatography, serving as a primary identifier for a compound under a specific set of conditions. However, it is not an intrinsic constant; it is the result of the compound's physicochemical properties interacting with the chosen stationary and mobile phases. Therefore, this document provides a validated starting point and a logical workflow to determine the precise retention time of this analyte in your laboratory environment.

Analyte Profile

A summary of the key properties of the target analyte is provided below.

PropertyValueSource
Chemical Name (S)-9-Fluoro-10-[formyl[2-(formyl(methyl-d3)amino)ethyl]amino]-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid[5]
Synonyms Levofloxacin Diformyl Impurity-d3, Levofloxacin Desethylene Diformyl Impurity-d3[5][6]
Molecular Formula C₁₈H₁₅D₃FN₃O₆[5]
Molecular Weight 394.37 g/mol [5]
CAS Number (non-d3) 151377-74-1[2][3][4][6]

Principle of the Method: Reversed-Phase HPLC-MS/MS

The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating moderately polar to nonpolar compounds. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture. N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, being a moderately polar molecule, will partition between these two phases. Its retention on the column is primarily governed by hydrophobic interactions.

Elution is achieved by increasing the proportion of the organic solvent in the mobile phase over time (gradient elution). This progressively decreases the polarity of the mobile phase, weakening the hydrophobic interactions between the analyte and the stationary phase, thus causing it to elute from the column.

Detection is performed using tandem mass spectrometry (MS/MS), which offers exceptional sensitivity and selectivity. The analyte is ionized, typically via electrospray ionization (ESI), and the mass spectrometer is set to monitor a specific mass-to-charge ratio (m/z) transition, ensuring that only the target analyte is detected.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • UHPLC or HPLC system capable of binary gradient elution.

    • Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Chromatography Column:

    • A high-quality C18 column is recommended. A common choice would be a column with dimensions of 2.1 mm x 50 mm and a particle size of ≤ 3 µm.

  • Chemicals and Reagents:

    • N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 standard.

    • Acetonitrile (ACN), LC-MS grade.

    • Methanol (MeOH), LC-MS grade.

    • Formic acid (FA), LC-MS grade.

    • Ultrapure water (18.2 MΩ·cm).

  • Labware:

    • Class A volumetric flasks and pipettes.

    • Autosampler vials with inserts.

Preparation of Solutions

Causality: Accurate solution preparation is paramount for reproducible results. Using LC-MS grade solvents and acids minimizes background noise and ion suppression in the mass spectrometer.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.

    • Add 1 mL of formic acid to a 1 L volumetric flask.

    • Dilute to the mark with ultrapure water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Add 1 mL of formic acid to a 1 L volumetric flask.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Analyte Stock Solution (100 µg/mL):

    • Accurately weigh 1 mg of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of ACN:Water. This stock can be stored at -20°C.

  • Working Standard Solution (1 µg/mL):

    • Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of ACN:Water. Prepare this solution fresh.

Chromatographic & MS Conditions

The following table outlines the recommended starting conditions. These are based on typical methods for Levofloxacin and its metabolites and serve as a robust starting point for optimization.[7][8][9][10]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and resolution for a fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes good peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation for this class of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume is sufficient for a sensitive MS detector.
Gradient Program See Table BelowA gradient is necessary to elute the analyte in a reasonable time with good peak shape.
MS Ionization ESI, Positive ModeFluoroquinolones ionize well in positive mode.
MS/MS Transition Q1: 395.2 m/z, Q3: [To be determined]The precursor ion (Q1) is [M+H]⁺ for the d3-analyte. The product ion (Q3) must be determined by infusing the standard. A likely fragment would correspond to a loss of CO₂ and other moieties.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Workflow for Retention Time Determination

The following diagram illustrates the systematic workflow for this protocol.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Review Phase prep_std Prepare Working Standard (1 µg/mL) equilibrate Equilibrate HPLC System with Initial Conditions prep_std->equilibrate prep_mp Prepare Mobile Phases (A and B) prep_mp->equilibrate inject Inject 5 µL of Working Standard equilibrate->inject acquire Acquire Data using LC-MS/MS Method inject->acquire extract_tic Extract Ion Chromatogram (XIC) for m/z 395.2 acquire->extract_tic identify_peak Identify Analyte Peak extract_tic->identify_peak record_rt Record Retention Time (tR) identify_peak->record_rt

Caption: Workflow for Retention Time Determination.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the 1 µg/mL working standard solution onto the column.

  • Data Acquisition: Start the data acquisition using the specified LC-MS/MS method.

  • Data Analysis:

    • After the run is complete, open the data file in your chromatography data system (CDS).

    • Extract the ion chromatogram for the precursor ion (m/z 395.2).

    • The time at which the apex of the resulting peak appears is the retention time (tR) for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 under these specific conditions.

Expected Results and System Validation

Under the proposed conditions, the analyte is expected to elute between 2 and 5 minutes. The peak should be symmetrical and well-defined.

System Suitability: Before accepting the retention time value, the performance of the system must be verified. This ensures the trustworthiness of the data. Inject the working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Retention Time RSD ≤ 2.0%Demonstrates the stability and reproducibility of the pump and column conditions.
Peak Area RSD ≤ 5.0%Shows the precision of the injector and detector.
Peak Asymmetry (As) 0.8 - 1.5Ensures the peak is symmetrical, indicating good chromatographic performance and no column overloading.

Method Optimization

If the initial results are not optimal (e.g., poor peak shape, interference from matrix components), adjustments can be made.

  • Adjusting Retention:

    • To decrease retention time, increase the initial percentage of Mobile Phase B or make the gradient ramp steeper.

    • To increase retention time and improve separation from early-eluting interferences, decrease the initial percentage of Mobile Phase B or make the gradient ramp shallower.

  • Improving Peak Shape:

    • Ensure the injection solvent is not significantly stronger than the initial mobile phase. The working standard is prepared in 50:50 ACN:Water, which may be slightly strong. If peak fronting is observed, prepare the final dilution in a solvent closer to the initial mobile phase composition (e.g., 10:90 ACN:Water).

    • Confirm the pH of the mobile phase is appropriate. The use of formic acid is generally effective for this class of compounds.

The following diagram outlines the logical relationship in method optimization.

G cluster_problem Observed Issue cluster_solution Potential Solution p1 Retention Time Too Short/Long s1 Adjust Gradient Slope or Initial %B p1->s1 p2 Poor Peak Shape (Fronting/Tailing) s2 Modify Mobile Phase pH or Injection Solvent p2->s2 p3 Co-elution with Interference p3->s1 s3 Change Organic Modifier (e.g., ACN to MeOH) p3->s3

Caption: Logic for Chromatographic Method Optimization.

Conclusion

This application note provides a detailed protocol and a validated starting point for determining the retention time of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3. By following the outlined workflow, utilizing the specified LC-MS/MS conditions, and adhering to system suitability criteria, researchers can confidently establish a reliable and reproducible retention time for this important Levofloxacin-related compound. The provided guidelines for optimization further empower the analyst to adapt the method to their specific instrumentation and analytical needs.

References

  • Zhou, Y., et al. (2007). Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. Journal of Chromatography A, 1143(1-2), 233-238. [Link]

  • Al-Ghamdi, M. S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. Journal of Applied Bioanalysis, 4(3), 61-69. [Link]

  • Al-Ghamdi, M. S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. Academia.edu. [Link]

  • Al-Ghamdi, M. S., et al. (2018). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Jaehde, U., et al. (2002). Determination of the Newer Quinolones Levofloxacin and Moxifloxacin in Plasma by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chromatography B, 774(1), 139-145. [Link]

  • Wang, W. J., et al. (2012). Chiral Separation and Purity Test of Levofloxacin-N-Oxide. Chinese Journal of New Drugs. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N,N-Desethylene-N,N-diformyl Levofloxacin-d3. Retrieved February 21, 2026, from [Link]

  • Ribeiro, A. R., et al. (2018). Enantioselective degradation of ofloxacin and levofloxacin by the bacterial strains Labrys portucalensis F11 and Rhodococcus sp. FP1. Science of The Total Environment, 644, 154-162. [Link]

  • Sobańska, A. W., & Brzezińska, E. (2015). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 84(1), 53-60. [Link]

  • Belkhiri, L., et al. (2021). Optimization of a Ligand Exchange Chromatography Method for the Enantioselective Separation of Levofloxacin and Its Chiral Impurity. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). N,N'-Desethylene-N,N'-diformyl Levofloxacin. Retrieved February 21, 2026, from [Link]

  • Sai Traders. (n.d.). Levofloxacin Desethylene Diformyl Impurity. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2013). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 5(2), 149-156. [Link]

  • ResearchGate. (n.d.). Retention time of Levofloxacin. Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved February 21, 2026, from [Link]

  • JETIR. (2019). Analytical Method Development and Validation of Levofloxacin and Ornidazole Tablets by RP-HPLC. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

Sources

Method

Application Note: Structural Elucidation and Isotopic Purity Assessment of Levofloxacin-d3

Executive Summary In quantitative bioanalysis, Levofloxacin-d3 (specifically the N-methyl-d3 variant) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Levofloxacin. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, Levofloxacin-d3 (specifically the N-methyl-d3 variant) is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Levofloxacin. However, the reliability of this standard depends entirely on its isotopic purity . The presence of unlabeled (d0) or partially labeled (d1, d2) impurities can lead to "cross-talk" in the mass spectrometer, artificially inflating analyte concentrations and compromising assay linearity.

This guide provides a definitive protocol for characterizing the fragmentation pattern of Levofloxacin-d3 and assessing its isotopic purity. We explore the specific collision-induced dissociation (CID) pathways that distinguish the deuterated standard from the native drug and identify the "safe" transitions that retain the isotopic label.

Structural & Mechanistic Insight

The Molecule

Levofloxacin is a fluoroquinolone antibiotic. Its primary sites for ionization and fragmentation are the carboxylic acid group and the piperazine ring.

  • Levofloxacin (Native):

    
     | MW: 361.37 | 
    
    
    
  • Levofloxacin-d3 (IS):

    
     | MW: 364.39 | 
    
    
    
    • Label Position: The deuterium label is typically located on the

      
      -methyl group of the piperazine ring.[1]
      
Fragmentation Logic (Expertise)

Understanding the fragmentation is critical for MRM (Multiple Reaction Monitoring) selection.

  • Pathway A: Decarboxylation (Loss of

    
    ) 
    
    • The loss of the carboxylic acid group (

      
      ) is a dominant pathway.
      
    • Native:

      
      [2][3][4]
      
    • d3-IS:

      
      
      
    • Significance: This fragment retains the piperazine ring and thus retains the d3 label . This is the preferred transition for specific quantification.

  • Pathway B: Piperazine Ring Cleavage

    • High collision energy often cleaves the C-N bond connecting the piperazine ring to the quinolone core.

    • Native:

      
       (Loss of 
      
      
      
      )
    • d3-IS:

      
       (Loss of 
      
      
      
      )
    • Critical Risk: Because the label is on the leaving group, the resulting fragment (

      
       261.2) is identical  for both the native drug and the internal standard. While the precursor ions differ (
      
      
      
      vs
      
      
      ), using this transition increases the risk of interference if the quadrupole isolation window is too wide.
Fragmentation Pathway Diagram

The following diagram illustrates the divergence in fragmentation pathways.

LevofloxacinFragmentation Parent_Native Levofloxacin (Native) [M+H]+ = 362.2 Frag_Common Core Fragment (Piperazine Loss) m/z = 261.2 Parent_Native->Frag_Common - Methyl-Piperazine (Loss of 101 Da) Frag_Native_CO2 Decarboxylated Native (Retains Piperazine) m/z = 318.2 Parent_Native->Frag_Native_CO2 - CO2 (44 Da) Parent_D3 Levofloxacin-d3 [M+H]+ = 365.2 Parent_D3->Frag_Common - d3-Methyl-Piperazine (Loss of 104 Da) Label LOST Frag_D3_CO2 Decarboxylated d3 (Retains d3-Piperazine) m/z = 321.2 Parent_D3->Frag_D3_CO2 - CO2 (44 Da) Label Retained

Figure 1: Comparative fragmentation pathways of Levofloxacin and its d3-analog. Note the convergence at m/z 261.[5]

Experimental Protocol: Isotopic Purity Assessment

This protocol validates the quality of the Levofloxacin-d3 reagent before use in regulated bioanalysis.

Materials & Reagents
  • Levofloxacin-d3 Reference Standard: >98% chemical purity.[6][7]

  • LC-MS Grade Solvents: Acetonitrile (ACN), Water, Formic Acid.[5]

  • Column: C18 (e.g., Zorbax SB-C18 or Shim-pack GIST, 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Conditions
  • System: Triple Quadrupole MS coupled to UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0.0 - 1.0 min: 15% B

    • 1.0 - 3.0 min: Ramp to 80% B

    • 3.0 - 3.1 min: Return to 15% B

    • 3.1 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Mass Spectrometry Parameters (MRM Table)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Levofloxacin-d3 365.2 321.2 22 Quantifier (d3)
Levofloxacin-d3365.2261.235Qualifier (Non-specific)
Impurity (d0) 362.2 318.2 22 Impurity Monitor
Impurity (d1)363.2319.222Impurity Monitor
Impurity (d2)364.2320.222Impurity Monitor
Workflow Diagram

PurityWorkflow Step1 Step 1: Standard Prep Dissolve Levofloxacin-d3 (1 µg/mL in 50:50 MeOH:H2O) Step2 Step 2: LC-MS Injection Inject 2 µL on C18 Column Step1->Step2 Step3 Step 3: Monitor Channels Simultaneously acquire MRMs: 365>321 (d3), 362>318 (d0) Step2->Step3 Step4 Step 4: Data Analysis Integrate Peak Areas Step3->Step4 Decision Calculate % Contribution (Area d0 / Area d3) * 100 Step4->Decision Pass Pass: < 0.5% d0 Safe for Quantitation Decision->Pass Low Interference Fail Fail: > 0.5% d0 Reject Batch / Correction Required Decision->Fail High Interference

Figure 2: Workflow for determining the isotopic purity of the internal standard.

Results & Discussion

Interpreting the Fragmentation

When analyzing the data, you will observe that the transition


 provides the cleanest baseline. The transition 

is often more intense due to the stability of the quinolone core fragment, but it carries a higher risk of background noise from the matrix because many fluoroquinolones share this core structure (

261).
Isotopic Interference Calculation

To ensure the "impurity" (unlabeled Levofloxacin present in the d3 standard) does not affect your Lower Limit of Quantification (LLOQ), calculate the Isotopic Contribution :



Acceptance Criteria:

  • For regulated bioanalysis (FDA/EMA guidelines), the interference in the blank (or IS channel) should be < 5% of the IS response.

  • However, the interference of the IS into the analyte channel (d0 signal coming from d3 spike) must be < 20% of the LLOQ of the native analyte.

Troubleshooting "Impurity" Signals

If you observe unexpected signals in the d3 channel:

  • Check for "Cross-Talk": If the

    
     transition is used, ensure the mass resolution (FWHM) is set to 0.7 Da. Wider windows may allow the native 
    
    
    
    isotope envelope to bleed into the
    
    
    precursor window.
  • Chemical Degradation: Levofloxacin is light-sensitive.[8] An impurity at

    
     378 (N-oxide) or 
    
    
    
    348 (Desmethyl) may appear if the standard is mishandled. These will have different retention times.[9]

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. Journal of Chromatography B, 1009, 138-143.[3] Retrieved from [Link]

  • Nirogi, R., et al. (2007). Simultaneous quantification of levofloxacin and ciprofloxacin in human plasma by liquid chromatography–tandem mass spectrometry. Biomedical Chromatography, 21(11), 1243-1251. Retrieved from [Link]

  • Jourdil, J. F., et al. (2016). Simultaneous quantification of azole antifungals, antibiotics, imatinib, and raltegavir in human plasma by two-dimensional high-performance liquid chromatography–tandem mass spectrometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Levofloxacin Impurity Detection by LC-MS

Welcome to the technical support center for the analysis of levofloxacin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of levofloxacin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the sensitivity of your LC-MS methods. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The detection of trace-level impurities in active pharmaceutical ingredients (APIs) like levofloxacin is critical for ensuring drug safety and efficacy.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity.[3][4][5] However, achieving the necessary low limits of detection (LOD) and quantification (LOQ) can be challenging. This guide provides a structured approach to troubleshooting and enhancing the sensitivity of your levofloxacin impurity analysis.

Troubleshooting Guide: Low Sensitivity Issues

Low signal intensity is a common hurdle in trace analysis. This section provides a systematic approach to diagnosing and resolving sensitivity problems.

Have you confirmed the identity and expected fragmentation of your target impurities?

A thorough understanding of the impurities you are targeting is the foundation of a sensitive method. Process-related impurities and degradation products of levofloxacin have been identified and characterized.[6][7][8]

  • Action: Obtain reference standards for known impurities whenever possible. For unknown impurities, utilize high-resolution mass spectrometry (HRMS) to determine their elemental composition and propose probable structures.[9] This information is crucial for optimizing MS/MS parameters.

Is your sample preparation strategy optimized for trace-level analytes?

Inadequate sample preparation can introduce matrix effects, leading to ion suppression and a significant loss of sensitivity.[5][10][11]

  • Action: For complex matrices, a simple "dilute-and-shoot" approach may be insufficient.[12] Consider implementing a more rigorous sample cleanup technique such as solid-phase extraction (SPE) to remove interfering components.[5][12] Protein precipitation is a common and effective method for biological samples like plasma or serum.[13][14][15]

Are your chromatographic conditions tailored for optimal separation and peak shape?

Poor chromatography can lead to co-elution of impurities with matrix components, resulting in ion suppression.[10][16]

  • Action: Evaluate different stationary phases. A C18 column is commonly used for levofloxacin and its impurities.[13][17][18] Optimize the mobile phase composition, including the organic modifier and additives, to achieve good peak shape and resolution.[19][20]

Is your mass spectrometer tuned for maximum sensitivity for your specific impurities?

Generic MS settings are rarely optimal for trace-level quantification. Each impurity will have unique ionization and fragmentation characteristics.

  • Action: Perform a detailed tuning of MS parameters for each impurity. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperature) and collision energy for MS/MS transitions.[5][21]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing low sensitivity in your LC-MS analysis of levofloxacin impurities.

Caption: A systematic workflow for troubleshooting low sensitivity in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of levofloxacin I should be aware of?

A1: Common impurities can arise from the synthesis process or degradation. These include process-related impurities and degradation products.[6][8] Some identified impurities include Levofloxacin N(4')-methyl quaternary impurity, Impurity A (Levo acid/10-Fluoro Levofloxacin), and Impurity B (Levofloxacin ethyl ester).[3][8] It is crucial to consult relevant pharmacopeias and literature for a comprehensive list.[2][22][23]

Q2: What mobile phase additives are best for improving the ionization of levofloxacin and its impurities?

A2: For positive mode electrospray ionization (ESI+), which is typically used for levofloxacin, acidic additives are employed to promote protonation.[13][24]

  • Formic acid (0.1%) is a widely used and effective choice that is highly compatible with MS detection.[13]

  • Ammonium formate or ammonium acetate can be used to buffer the mobile phase, which can improve peak shape and reproducibility.[5]

  • Avoid using non-volatile buffers like phosphate, as they can contaminate the mass spectrometer.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major source of variability and low sensitivity.[10][16]

  • Improve chromatographic separation: Ensure baseline resolution between your analytes and any co-eluting matrix components.[5]

  • Enhance sample cleanup: As mentioned, techniques like SPE can significantly reduce matrix components.[5][12]

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.[12]

Q4: What are the key mass spectrometry parameters to optimize for levofloxacin impurity analysis?

A4: The following parameters should be carefully tuned for each specific impurity using a standard solution:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for levofloxacin and its impurities.[17][24]

  • Multiple Reaction Monitoring (MRM) Transitions: For tandem mass spectrometry (MS/MS), select precursor and product ions that provide the highest signal intensity and specificity.[5][25]

  • Source Parameters: Optimize the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to maximize ion generation and desolvation.[5][26]

  • Collision Energy: Optimize the collision energy for each MRM transition to achieve the most efficient fragmentation and highest product ion intensity.[27]

Experimental Protocols

Protocol 1: Basic Sample Preparation using Protein Precipitation

This protocol is suitable for the analysis of levofloxacin and its impurities in biological matrices like plasma or serum.[13][14][15]

  • To 100 µL of the sample (plasma or serum), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Protocol 2: General LC-MS Method Parameters for Levofloxacin Impurity Screening

These are starting parameters that should be further optimized for your specific instrument and impurities.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute impurities, then wash and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Temp. 300 - 350°C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions and collision energies must be determined empirically for each impurity.

References

  • Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method. (2016). PubMed. Retrieved from [Link]

  • Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. (2016). PubMed. Retrieved from [Link]

  • An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. (2014). PubMed. Retrieved from [Link]

  • Levofloxacin Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. (2025). ResearchGate. Retrieved from [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Retrieved from [Link]

  • Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (2018). Journal of Applied Bioanalysis. Retrieved from [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Dr. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). CDC Stacks. Retrieved from [Link]

  • Levofloxacin-impurities. Pharmaffiliates. Retrieved from [Link]

  • Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. Academia.edu. Retrieved from [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (2021). Shimadzu. Retrieved from [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (2005). International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • A SELECTIVE AND SENSITIVE UPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF FOUR GTIs IN LEVOFLOXACIN. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (2021). Shimadzu. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Drug Discovery and Development. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. Retrieved from [Link]

  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. (2011). PMC. Retrieved from [Link]

  • Tips & tricks: sensitivity gains in LC-MS. (2019). European Pharmaceutical Review. Retrieved from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug and Formulations. (2024). ResearchGate. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022). Chromatography Online. Retrieved from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). myadlm.org. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. Retrieved from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (2021). PMC. Retrieved from [Link]

  • Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. (2020). Scientific Reports. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. Retrieved from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2012). PMC. Retrieved from [Link]

  • Ion pair-based mobile phase additives to improve the separation of polar compounds in Supercritical Fluid Chromatography. SSRN. Retrieved from [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Levofloxacin and Its Impurities

Welcome to the technical support center for the analytical method development of Levofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of Levofloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of Levofloxacin from its related substances, with a particular focus on the challenging co-eluting impurity, Levofloxacin desethylene diformyl. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can build robust and reliable analytical methods.

Troubleshooting and FAQs: A Scientist-to-Scientist Guide

This section addresses common issues encountered during the separation of Levofloxacin and its impurities. The answers are framed to provide both a direct solution and a foundational understanding of the chromatographic principles at play.

Q1: I'm experiencing poor resolution between Levofloxacin and the desethylene diformyl impurity. What are the primary mobile phase parameters I should investigate?

Poor resolution in this context is typically a result of insufficient selectivity between the two compounds. The key to enhancing selectivity lies in manipulating the mobile phase to exploit the subtle physicochemical differences between Levofloxacin and its desethylene diformyl impurity.

  • The Critical Role of Mobile Phase pH: Levofloxacin is an amphoteric molecule with a carboxylic acid group and a piperazinyl nitrogen. Its ionization state, and therefore its hydrophobicity, is highly dependent on the pH of the mobile phase.[1] The desethylene diformyl impurity will have different pKa values. By adjusting the mobile phase pH, you can alter the charge states of both molecules, leading to differential interactions with the C18 stationary phase and significantly impacting their retention times. For acidic compounds, increasing the pH decreases retention, while for basic compounds, increasing the pH increases retention.[2] A systematic study of pH, for instance from 3.0 to 7.0, is often the most effective first step.[3][4] Phosphate and acetate buffers are commonly used to maintain a stable pH in this range.[2][5]

  • Choice and Concentration of Organic Modifier: The choice between acetonitrile and methanol can influence selectivity. Acetonitrile generally has a lower viscosity and can provide sharper peaks, while methanol can offer different selectivity due to its protic nature.[6] Experimenting with different ratios of your chosen organic modifier to the aqueous buffer is crucial. A common starting point for an isocratic method is a 68:32 (v/v) ratio of buffer to methanol.[7] If isocratic elution is insufficient, a simple linear gradient can be employed to improve the separation of all process-related impurities and degradation products.[5][8]

  • Buffer Concentration: The ionic strength of the mobile phase, controlled by the buffer concentration, can also affect retention and peak shape, especially for ionizable compounds.[1] A buffer concentration in the range of 10 mM to 50 mM is generally recommended.[2]

Q2: My Levofloxacin peak is exhibiting significant tailing. How can I improve the peak symmetry?

Peak tailing for basic compounds like Levofloxacin on silica-based C18 columns is a classic problem, often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase.[1]

  • Employing a Tailing Inhibitor: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a highly effective strategy.[9] TEA will preferentially interact with the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks. A concentration of 0.5% (v/v) TEA in the aqueous portion of the mobile phase is a good starting point.[5][8]

  • Optimizing pH: Operating at a lower pH (e.g., pH 3) can also mitigate tailing. At low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated amine group of Levofloxacin.[1]

  • Buffer System: The choice of buffer can also influence peak shape. Phosphate buffers are known to be effective in improving the peak shape of basic compounds.[3][4]

Q3: My retention times are drifting between injections. What are the likely causes and solutions?

Inconsistent retention times are a sign of an unstable chromatographic system. The issue often lies with the mobile phase preparation or the column environment.

  • Mobile Phase Stability: Ensure your mobile phase is thoroughly degassed before use to prevent the formation of air bubbles in the pump and detector.[10] The pH of the aqueous portion of the mobile phase should be adjusted before the addition of the organic modifier to ensure an accurate and consistent pH.[2]

  • Column Temperature: Maintaining a constant column temperature is crucial for reproducible chromatography. A column oven set to a specific temperature, for example, 35°C or 42°C, will provide more consistent retention times than running at ambient temperature, which can fluctuate.[7][11]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions or after the system has been idle.

Q4: How do I select the appropriate buffer for my mobile phase?

The primary role of a buffer in HPLC is to maintain a constant pH. The ideal buffer has a pKa value within ±1 pH unit of the desired mobile phase pH, as this is the range of its maximum buffering capacity.[2]

  • Phosphate Buffers: These are versatile and widely used due to their three pKa values (2.1, 7.2, and 12.3), making them effective for a broad pH range.[2] A 25 mM sodium dihydrogen orthophosphate dihydrate buffer adjusted to pH 6.0 is a documented starting point for Levofloxacin impurity analysis.[5][8]

  • Acetate Buffers: With a pKa of around 4.8, acetate buffers are excellent for controlling the pH in the mid-acidic range.[2]

  • Ammonium Acetate: This buffer is volatile, making it suitable for methods that will be transferred to mass spectrometry (LC-MS) for impurity identification.[11][12]

The following table summarizes common buffer systems used in Levofloxacin analysis:

Buffer SystemEffective pH RangeCommon ConcentrationReference
Phosphate Buffer2.1 - 3.1, 6.2 - 8.225 mM[3][5][8]
Acetate Buffer3.8 - 5.810-50 mM[2]
Ammonium Acetate3.8 - 5.8, 8.2 - 10.25.94g in 700ml water[11][12]
Triethylamine (as additive)pH adjusted with acid0.5% - 1.0% (v/v)[5][9]

Q5: Can you provide a validated starting point for my method development?

Certainly. While every method requires optimization for the specific impurities and instrumentation, the following conditions, derived from published literature, serve as an excellent starting point for the separation of Levofloxacin and its related substances.

ParameterRecommended Starting ConditionReference
Column C18, 250 x 4.6 mm, 5 µm[7][11]
Mobile Phase Buffer: 25 mM Sodium Dihydrogen Orthophosphate, 0.5% (v/v) Triethylamine, pH 6.0Organic: MethanolRatio: Isocratic or simple linear gradient[5][8]
Flow Rate 1.0 mL/min[7]
Column Temperature 40°C[8]
Detection Wavelength 294 nm[5][7][13]
Injection Volume 20 µL[7]

Visualizing the Troubleshooting Workflow

To aid in your method development, the following diagram outlines a logical workflow for troubleshooting common separation issues.

G cluster_0 Problem Identification cluster_1 Optimization Strategy start Start Analysis problem Poor Resolution or Peak Tailing? start->problem good_sep Separation Acceptable problem->good_sep No ph_opt Adjust Mobile Phase pH (e.g., 3.0 to 7.0) problem->ph_opt Yes end_run End good_sep->end_run org_mod Optimize Organic Modifier % ph_opt->org_mod add_tea Add Tailing Inhibitor (e.g., 0.5% TEA) org_mod->add_tea check_temp Verify Column Temperature Control add_tea->check_temp check_temp->problem Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Protocol: A Step-by-Step Guide to Mobile Phase Optimization

This protocol provides a systematic approach to developing a robust mobile phase for the separation of Levofloxacin and Levofloxacin desethylene diformyl.

Objective: To achieve baseline separation (Resolution > 2.0) between Levofloxacin and the desethylene diformyl impurity with good peak symmetry (Tailing factor < 1.5).

Materials:

  • HPLC grade water, acetonitrile, and methanol

  • Potassium dihydrogen phosphate (or sodium dihydrogen orthophosphate dihydrate)

  • Triethylamine (TEA)

  • Orthophosphoric acid or potassium hydroxide for pH adjustment

  • Levofloxacin reference standard and impurity standard (or a stressed sample)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Levofloxacin reference standard at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

    • Prepare a stock solution of the Levofloxacin desethylene diformyl impurity standard or use a sample from a forced degradation study where this impurity is present.[5][14]

  • Initial Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A (Aqueous): Prepare a 25 mM phosphate buffer. Add 0.5% (v/v) TEA. Adjust pH to 6.0 with orthophosphoric acid.[5][8]

    • Mobile Phase B (Organic): Acetonitrile or Methanol

    • Elution: Isocratic, 70% A: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: 294 nm

  • Stepwise Optimization:

    • Step 3a: pH Scouting (The most critical step):

      • Prepare several batches of Mobile Phase A, adjusting the pH in increments (e.g., pH 3.0, 4.5, 6.0, 7.0).

      • For each pH, inject the sample mixture and record the retention times, resolution, and tailing factor for Levofloxacin and the impurity.

      • Plot resolution vs. pH to identify the optimal pH for selectivity.

    • Step 3b: Organic Modifier Optimization:

      • Using the optimal pH identified in the previous step, vary the percentage of the organic modifier (e.g., 25%, 30%, 35%).

      • Observe the effect on retention time and resolution. The goal is to achieve reasonable retention times (e.g., Levofloxacin eluting between 5 and 15 minutes) while maintaining or improving resolution.

    • Step 3c: Gradient Elution (if necessary):

      • If isocratic elution fails to resolve all impurities from the main peak, develop a simple linear gradient.

      • A starting point could be a gradient from 20% to 50% Mobile Phase B over 20 minutes. Adjust the slope and initial/final conditions as needed to improve separation.

  • System Suitability and Final Method:

    • Once the optimal conditions are found, perform replicate injections of the standard solution to confirm that the method meets system suitability criteria (e.g., %RSD of peak area and retention time < 2.0%, tailing factor < 1.5, resolution > 2.0).[11]

Visualizing the Key Molecules

Understanding the structures of the analyte and its impurity is fundamental to designing a selective method.

Caption: Chemical structures of Levofloxacin and an illustrative impurity.

This technical guide provides a comprehensive framework for optimizing the mobile phase for the separation of Levofloxacin and its desethylene diformyl impurity. By understanding the underlying chemical principles and following a systematic approach to method development, you can achieve robust, reliable, and accurate results.

References

  • Ganpisetti Srinivasa Rao et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052. Available from: [Link]

  • Lalitha Devi, M., & Chandrasekhar, K. B. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-717. Available from: [Link]

  • Patel, Y. et al. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Journal of Liquid Chromatography & Related Technologies, 28(14), 2245-2259. Available from: [Link]

  • Szerkus, O., Jacyna, J., Gibiński, P., & Kokot, Z. J. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Acta poloniae pharmaceutica, 76(2), 339-347. Available from: [Link]

  • Ovid. (n.d.). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Available from: [Link]

  • JAGANNATH UNIVERSITY. (n.d.). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Available from: [Link]

  • ijrap.net. (2011). hplc method development of levofloxacin by rp-hplc in its bulk dosage forms. Available from: [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available from: [Link]

  • Mohammed, A. A., & Al-Baghdadi, H. A. (2025). Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. Journal of Advanced Pharmacy, 15(3), 221-228. Available from: [Link]

  • Ingenta Connect. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Available from: [Link]

  • Chamseddin, C., & Jira, T. H. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Pharmazie, 66(4), 244-248. Available from: [Link]

  • Maurya, A., et al. (2021). Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies. Indian Journal of Pharmaceutical Education and Research, 55(3s), S814-S824. Available from: [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2025). Optimization of levofloxacin analysis by RP-HPLC using multivariate calibration technique. Pakistan journal of pharmaceutical sciences, 20(2), 100-106. Available from: [Link]

  • Saeed Arayne, M., Sultana, N., & Farhan Ahmed Siddiqui. (2007). Optimization of levofloxacin analysis by RP-HPLC using multivariate calibration technique. Pakistan Journal of Pharmaceutical Sciences, 20(2), 100-106. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Available from: [Link]

  • Chamseddin, C., & Jira, Th. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Pharmazie, 66(4), 244-248. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Levofloxacin. Available from: [Link]

  • JETIR.org. (n.d.). Development and Validation of HPLC Method for the Estimation of Levofloxacin in Bulk and Marketed Dosage form. Available from: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • European Pharmaceutical Review. (2023). Rapid HPLC method could improve formulation QC studies. Available from: [Link]

  • Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available from: [Link]

  • Kokot, Z. J., & Szerkus, O. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Acta poloniae pharmaceutica, 73(6), 1431-1443. Available from: [Link]

  • WANG Wei-jian, et al. (2015). Chiral Separation and Purity Test of Levofloxacin-N-Oxide. Chinese Pharmaceutical Journal, 50(9), 814-815. Available from: [Link]

  • ResearchGate. (n.d.). shows that the peak of levofloxacin was satisfactory enough and shows.... Available from: [Link]

  • Li, Y., et al. (2021). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm, 23(1), 136-144. Available from: [Link]

Sources

Troubleshooting

Addressing isotopic purity issues in Levofloxacin-d3 standards

Technical Support Center: Levofloxacin-d3 Isotopic Purity Guide Introduction: The "Hidden" Variable in Your LC-MS/MS Assay Welcome. If you are reading this, you are likely facing a bioanalytical anomaly: non-linear calib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Levofloxacin-d3 Isotopic Purity Guide

Introduction: The "Hidden" Variable in Your LC-MS/MS Assay

Welcome. If you are reading this, you are likely facing a bioanalytical anomaly: non-linear calibration curves, unexpected signal in your blanks, or retention time shifts that defy explanation. In high-sensitivity LC-MS/MS assays for Levofloxacin, the quality of your Internal Standard (IS)—specifically Levofloxacin-d3 —is often the silent culprit.

This guide moves beyond basic troubleshooting. We dissect the molecular mechanics of isotopic purity, specifically addressing the "cross-talk" phenomena and fragmentation logic that frequently trip up method development in fluoroquinolones.

Module 1: Diagnosis – The "Ghost Peak" Phenomenon

User Question: "I see a signal for Levofloxacin in my double blank samples (matrix + IS only). Is my column carrying over, or is my standard impure?"

Technical Analysis: This is the classic "Cross-Talk" or "Signal Contribution" issue. It stems from two distinct root causes: Chemical Impurity (D0) or Fragmentation Loss .

Root Cause A: The "Loss of Label" Trap (Critical)

Levofloxacin-d3 is typically labeled on the N-methyl group of the piperazine ring.

  • The Trap: Many generic MS/MS methods monitor the loss of the piperazine ring (m/z 261 fragment).

  • The Mechanism: If your transition monitors the loss of the piperazine ring, you are losing the deuterium label in the neutral fragment.

    • Analyte (D0): Precursor 362.4

      
       Fragment 261.2 (Loss of N-methyl piperazine)
      
    • Standard (D3): Precursor 365.4

      
       Fragment 261.2 (Loss of N-methyl-d3 piperazine)
      
  • Result: Both Analyte and IS produce the exact same product ion (m/z 261.2). If your quadrupole isolation window is too wide, or if there is crosstalk in the collision cell, the IS will contribute signal to the Analyte channel.

Corrective Action: Switch transitions to monitor the decarboxylation pathway (Loss of CO₂), which retains the piperazine ring and the deuterium label.

  • Analyte: 362.4

    
     318.2 (Label retained)
    
  • IS (D3): 365.4

    
     321.2 (Label retained)
    
Root Cause B: Isotopic Impurity (D0 Presence)

Even with the correct transition, the standard itself may contain non-deuterated Levofloxacin (D0) from the synthesis starting material.

  • Acceptance Criteria: The response of the interfering component (D0 in IS) must be

    
     5%  of the IS response in the LLOQ sample (FDA/EMA Guidelines).
    

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing IS interference.

TroubleshootingLogic Start Issue: Signal in Blank Matrix + IS CheckTransition Step 1: Check MRM Transition Are you monitoring m/z 261? Start->CheckTransition ChangeTransition Action: Switch to Decarboxylation (362->318 / 365->321) CheckTransition->ChangeTransition Yes (Risk of Label Loss) CheckPurity Step 2: Check CoA Isotopic Purity Is D0 content > 0.5%? CheckTransition->CheckPurity No (Transition Retains Label) RunBlankTest Action: Run 'Zero Sample' Test (Inject IS only in solvent) ChangeTransition->RunBlankTest CheckPurity->RunBlankTest CalcContrib Calculation: (Area of Analyte in Zero / Area of LLOQ) * 100 RunBlankTest->CalcContrib PassFail Decision: Pass if < 5% of LLOQ CalcContrib->PassFail

Caption: Diagnostic workflow for identifying the source of Levofloxacin-d3 interference.

Module 2: Synthesis & Stability (The "Chemistry" Section)

User Question: "My CoA states 98% Chemical Purity and 99% Isotopic Purity. How do I calculate the actual concentration for my stock solution?"

Technical Analysis: You must correct for both purities to ensure accurate quantification. Neglecting the salt form (hemihydrate) is another common error.

The Correction Factor Protocol

Do not use the "Isotopic Purity" to adjust the mass weighed. Use it to adjust the expected signal.

  • Chemical Purity (CP): Adjusts the weighed mass (e.g., 98% pure means 1 mg powder = 0.98 mg Levofloxacin).

  • Isotopic Purity (IP): Tells you how much of that Levofloxacin is actually D3.

Formula for Stock Preparation:



Note: For IS spiking, we generally do not correct for Isotopic Purity in the concentration calculation, but we MUST ensure the D0 contribution is negligible.

Stability Warning: The N-Oxide Threat

Levofloxacin is photosensitive. It degrades into Levofloxacin N-oxide (Mass +16 Da).

  • Symptom: Loss of IS signal intensity over time; appearance of a peak at +16 m/z.

  • Prevention: Store stock solutions in amber glass. Avoid prolonged exposure to ambient light during sample processing.

  • Deuterium Exchange: The N-methyl-d3 label is chemically stable and does not undergo exchange in protic solvents (methanol/water) under neutral conditions. You do not need to worry about "back-exchange" unless you are using strong acids/bases at high temperatures.

Module 3: Experimental Protocols

Protocol A: Determination of IS Interference (Cross-Talk)

Objective: To quantify the contribution of the IS (Levofloxacin-d3) to the Analyte (Levofloxacin) signal.

  • Prepare Solutions:

    • Solution A (LLOQ): Levofloxacin at LLOQ concentration + IS at working concentration.

    • Solution B (Zero Sample): Blank Matrix + IS at working concentration (NO Levofloxacin).

    • Solution C (Blank): Blank Matrix only (No IS, No Levofloxacin).

  • LC-MS/MS Method:

    • Inject 5 replicates of each.

    • Monitor Analyte Transition (362.4

      
       318.2).
      
    • Monitor IS Transition (365.4

      
       321.2).
      
  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Must be

      
       5%  (FDA/EMA Bioanalytical Method Validation Guidance).
      
Protocol B: Optimizing the Fragmentation Pathway

Objective: To confirm the label is retained in the product ion.

  • Infusion: Infuse Levofloxacin-d3 (1 µg/mL) directly into the MS.

  • Product Scan: Perform a product ion scan of precursor 365.4 .

  • Verification:

    • Look for fragment 321.2 (Decarboxylation, Label Retained). [PREFERRED]

    • Look for fragment 261.2 (Loss of piperazine). [AVOID]

      • Why? If you see 261.2 in the D3 standard, it overlaps with the 261.2 from the D0 analyte.

Summary Data Table: Levofloxacin vs. Levofloxacin-d3

ParameterLevofloxacin (Analyte)Levofloxacin-d3 (IS)Critical Note
Precursor Ion (M+H) 362.4 m/z365.4 m/z+3 Da shift
Primary Fragment (Loss of CO₂) 318.2 m/z 321.2 m/z Recommended Transition (Label Retained)
Secondary Fragment (Loss of Piperazine) 261.2 m/z261.2 m/zAvoid (Label Lost = Cross-talk)
Retention Time ~1.6 - 3.5 min~1.6 - 3.5 minD3 may elute slightly earlier (Deuterium Isotope Effect)
Light Stability SensitiveSensitiveForms N-Oxide (+16 Da). Use Amber Glass.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Defines acceptance criteria for IS interference (<5% of LLOQ). Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] Harmonized standards for IS selectivity. Link

  • Niessen, W. M. A.Progress in Liquid Chromatography-Mass Spectrometry: Instrumentation and Applications. (Reference on fragmentation pathways of fluoroquinolones and loss of piperazine ring).
  • Siewert, S., et al. "The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS." Polish Pharmaceutical Society, 2019. (Identifies N-oxide degradation pathway). Link

  • PubChem. Levofloxacin Compound Summary. (Structural data and chemical properties).[2][3][4][5] Link

Sources

Optimization

Technical Support Center: Solution Stability of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

Welcome to the technical support center for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3. As a deuterated analog of a potential Levofloxacin metabolite, understanding its behavior and stability in solution is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3. As a deuterated analog of a potential Levofloxacin metabolite, understanding its behavior and stability in solution is paramount for generating reliable and reproducible experimental data. This guide provides in-depth FAQs and troubleshooting advice based on the known chemistry of fluoroquinolones and best practices for handling isotopically labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 and why is solution stability a concern?

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a stable isotope-labeled version of a potential impurity or metabolite of Levofloxacin. The "desethylene-diformyl" modification refers to a change in the piperazine ring, a common site for metabolic activity and degradation. The "-d3" indicates that three hydrogen atoms have been replaced with deuterium, typically on a methyl group, to serve as an internal standard in mass spectrometry-based quantification.

Solution stability is critical because degradation of the compound can lead to:

  • Inaccurate Quantification: A decrease in the concentration of the parent compound will lead to underestimation in analytical assays.

  • Misinterpretation of Results: Degradants might be mistaken for new metabolites or interfere with the detection of other analytes.

  • Loss of valuable, often custom-synthesized, material.

Given that the parent drug, Levofloxacin, is susceptible to degradation under certain conditions (e.g., oxidative and photolytic stress), it is prudent to assume this derivative may also be sensitive.[1][2][3]

Q2: What are the most likely degradation pathways for this compound in solution?

Based on extensive studies of Levofloxacin, the primary sites of instability are the piperazine ring and the quinolone core.[4][5][6][7] For N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3, potential degradation pathways include:

  • Oxidation: The piperazine ring is susceptible to oxidation, which could lead to the formation of an N-oxide, a known degradant of Levofloxacin.[2][3][8][9][10] The presence of formyl groups might influence this reactivity.

  • Hydrolysis: The formyl groups (-CHO) attached to the nitrogen atoms could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert the molecule to a desethylene-diamino precursor.

  • Photodegradation: Fluoroquinolones as a class are known to be light-sensitive.[3][9][10] Exposure to UV or even ambient daylight can cause complex degradation, including decarboxylation and cleavage of the rings.[4][5][7]

  • Defluorination and Hydroxylation: Under advanced oxidative conditions, modifications to the quinolone core, such as loss of the fluorine atom or addition of hydroxyl groups, can occur.[4][5]

Q3: What solvent should I use to prepare my stock solution?

The choice of solvent is critical for ensuring long-term stability.

  • Recommended: High-purity, anhydrous DMSO or Acetonitrile (ACN) are generally the best choices for initial stock solutions. They are aprotic and less likely to participate in hydrolysis reactions.

  • Use with Caution: Methanol can be used, but it is more reactive than ACN. For deuterated compounds, there is a very low but non-zero risk of H/D exchange if acidic or basic impurities are present.

  • Avoid: Preparing primary stock solutions in aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis. Levofloxacin itself shows increased degradation in aqueous solutions compared to organic solvents.[3][11]

Always use HPLC or LC-MS grade solvents to avoid impurities that could catalyze degradation.

Q4: How should I store my stock and working solutions?

Proper storage is the most effective way to preserve the integrity of your compound.

Solution Type Solvent Temperature Light Conditions Duration Rationale
Primary Stock Anhydrous DMSO, ACN-20°C or -80°CProtect from light (amber vials)Long-termMinimizes all forms of degradation (thermal, photolytic, hydrolysis).[12][13]
Working Solutions Aqueous/Organic Buffer2-8°CProtect from lightShort-term (<24-48h)Prepares compound for immediate use in assays while minimizing degradation.[14]
Aqueous Samples Assay Buffer, River Water2-8°C or -20°CProtect from lightVaries (Test-dependent)Stability in complex aqueous matrices is lower; must be experimentally determined.[15]

Key Considerations for Deuterated Compounds:

  • Moisture is the enemy: Deuterated compounds are often hygroscopic. Moisture can lead to H/D exchange, compromising the isotopic purity.[16][17][18] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and use tightly sealed containers.[16][19]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for stock solutions. Aliquot the stock into single-use volumes to prevent repeated temperature changes and moisture introduction.

Troubleshooting Guide

Problem: I see a progressive decrease in the parent compound's peak area in my LC-MS analysis over a series of experiments.
  • Potential Cause 1: Solution Instability. The compound is degrading in your working solution on the autosampler or lab bench.

    • Solution: Perform a simple benchtop stability test. Prepare a fresh working solution and analyze it immediately (T=0). Keep the vial in the autosampler (at its set temperature) and re-inject samples every 1-2 hours for the duration of a typical experiment. A decrease in the main peak area and/or the appearance of new peaks confirms degradation.

    • Mitigation: Keep working solutions on ice or in a cooled (4°C) autosampler. Reduce the time between solution preparation and analysis. If using aqueous buffers, ensure the pH is near neutral (pH 6-7), as Levofloxacin shows higher degradation in acidic conditions.[1][2][20]

  • Potential Cause 2: Adsorption. The compound may be adsorbing to the surfaces of your vials or pipette tips.

    • Solution: Test different types of autosampler vials (e.g., polypropylene vs. glass, or silanized glass). Ensure you are using low-retention pipette tips. Pre-conditioning the vial by rinsing it with the sample solution before filling can sometimes help.

Problem: I see new, unexpected peaks appearing in my chromatogram.
  • Potential Cause 1: Degradation. These are likely degradation products.

    • Solution: Use the troubleshooting steps above to confirm instability. If possible, use high-resolution mass spectrometry (HRMS) to get an accurate mass for the new peaks. An increase of +16 Da often suggests oxidation (e.g., N-oxide formation), a known pathway for Levofloxacin.[2]

    • Workflow:

      • Confirm the identity of your main peak via its mass-to-charge ratio (m/z).

      • Determine the m/z of the new peaks.

      • Calculate the mass difference between the new peaks and the parent compound.

      • Hypothesize a chemical transformation based on the mass difference and known fluoroquinolone chemistry (see FAQ 2).

  • Potential Cause 2: Contamination. The new peaks could be from the solvent, buffer components, or carryover from a previous injection.

    • Solution: Inject a "blank" (your solvent/buffer mixture without the compound). If the peaks are present, the issue is contamination. Clean the injection port and column, and use fresh, high-purity solvents.

Problem: My results are inconsistent from day to day.
  • Potential Cause 1: Inconsistent Solution Preparation/Storage.

    • Solution: Implement a strict Standard Operating Procedure (SOP). Always prepare fresh working solutions for each experiment from a validated, properly stored stock aliquot. Do not use old working solutions. Document all solvent lot numbers and preparation dates.

  • Potential Cause 2: Photodegradation. Variations in lab lighting conditions can affect the stability of light-sensitive compounds.

    • Solution: Consistently use amber vials or wrap clear vials in aluminum foil for all stock and working solutions.[10][12] Minimize the time solutions are exposed to ambient light on the benchtop.

Experimental Protocol: Basic Solution Stability Assessment

This protocol provides a framework for a forced degradation study to quickly assess the stability of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 under common laboratory stress conditions, as recommended by ICH guidelines.[1][21]

1. Preparation of Stock and Stress Solutions: a. Prepare a 1 mg/mL stock solution of the compound in anhydrous ACN or DMSO. b. For each condition below, dilute the stock solution to a final concentration of ~10 µg/mL in the appropriate stressor solution. Prepare a control sample by diluting in 50:50 ACN:Water.

2. Stress Conditions: a. Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. b. Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. c. Oxidation: 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours. d. Thermal Stress: Incubate the control solution at 60°C for 24 and 48 hours. e. Photolytic Stress: Expose the control solution to direct, broad-spectrum light (ICH-compliant photostability chamber or strong laboratory light) for 24 hours. Keep a parallel sample wrapped in foil as a dark control.

3. Sample Analysis: a. At each time point, take an aliquot of the stressed solution. b. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid. c. Dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS analysis. d. Analyze the T=0 control, dark control, and all stressed samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent peak from any new peaks that appear.[20][22]

4. Data Interpretation: a. Calculate the percentage of the parent compound remaining relative to the T=0 control. b. Note the relative peak areas of any major degradants that appear. c. A loss of >10% of the parent compound indicates significant instability under that condition.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Compound Instability cluster_0 start Inconsistent Results or Decreasing Peak Area q1 Are new peaks present in chromatogram? start->q1 proc_degradation Potential Degradation - Check accurate mass (+16 Da?) - Perform benchtop stability test q1->proc_degradation No proc_adsorption Potential Adsorption - Change vial type (e.g., polypropylene) - Use low-retention tips q1->proc_adsorption No q2 Are peaks present in blank injection? q1->q2 Yes a1_yes Yes a1_no No end_degradation Result: Compound is degrading. Implement mitigation steps: - Use cooled autosampler - Protect from light - Prepare fresh solutions proc_degradation->end_degradation end_adsorption Result: Adsorption likely. Continue with optimized materials. proc_adsorption->end_adsorption proc_contamination Potential Contamination - Inject solvent blank - Use fresh, high-purity solvents end_contamination Result: System is contaminated. Clean system and use fresh solvents. proc_contamination->end_contamination q2->proc_degradation No q2->proc_contamination Yes a2_yes Yes a2_no No

Caption: A decision tree for diagnosing and resolving common issues encountered during the analysis of potentially unstable compounds.

Hypothesized Degradation Pathways

G cluster_paths Stress Conditions parent N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 oxidation Oxidation (e.g., H₂O₂) parent->oxidation hydrolysis Acid/Base Hydrolysis parent->hydrolysis photolysis Light (UV/Daylight) parent->photolysis n_oxide N-Oxide Derivative (+16 Da) oxidation->n_oxide Piperazine Ring Oxidation deformyl De-formylated Product (-28 Da per formyl group) hydrolysis->deformyl Formyl Group Cleavage photodegradants Complex Photodegradants (e.g., Decarboxylation, Ring Cleavage) photolysis->photodegradants Quinolone Core Degradation

Sources

Troubleshooting

Technical Support Center: Levofloxacin Stable Isotope Impurities

Welcome to the Advanced Applications Support Hub. Subject: Storage, Handling, and Stability of Levofloxacin Stable Isotope Labeled (SIL) Impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Storage, Handling, and Stability of Levofloxacin Stable Isotope Labeled (SIL) Impurities. Ticket ID: [AUTO-GEN-2024-LFX-SIL]

The Core Directive: Stability Mechanics

Why your standard degrades and how to stop it.

Levofloxacin and its stable isotope impurities (e.g., Levofloxacin-D3, Desmethyl Levofloxacin-D8) are fluoroquinolones. Their stability is governed by three hostile vectors: Photolysis, Hygroscopicity, and Isotopic Exchange.

A. The Photodegradation Vector

Fluoroquinolones are notoriously photosensitive. Upon exposure to UV or visible light (even ambient lab lighting), the piperazine ring becomes a site of radical generation.

  • Mechanism: Photo-induced oxidative cleavage leading to Levofloxacin N-oxide and decarboxylated byproducts [1].

  • Critical Action: All handling must occur under yellow (sodium vapor) light or in amber glassware. Clear glass allows rapid degradation within minutes in solution.

B. The Deuterium Exchange Vector (The "Silent Killer")

If your SIL impurity is labeled with Deuterium (


H) on an exchangeable site (e.g., -OH, -NH, or acidic 

-carbons), the label will swap with Hydrogen (

H) from protic solvents (Water, Methanol).
  • Result: Your Mass Spectrometer (MS) signal for the internal standard decreases, while the "native" analyte signal artificially increases, destroying quantification accuracy.

  • Critical Action: Store stock solutions in aprotic solvents (DMSO, Acetonitrile) whenever possible.

Storage Protocols: The "Golden Rules"

The following protocols are non-negotiable for maintaining the integrity of Levofloxacin SIL impurities (e.g., Levofloxacin-D3, Levofloxacin N-oxide-D3).

Data Table: Storage Conditions Summary
StateTemperatureContainer TypeSolvent SystemMax Shelf Life
Lyophilized Solid -20°C (Long Term)Amber Vial + ParafilmN/A2–4 Years
Stock Solution -80°C (Preferred)Amber Glass (Silanized)DMSO or Acetonitrile6–12 Months
Working Solution +4°CAmber GlassMobile Phase (Initial)< 24 Hours
LC-MS Vial +4°C (Autosampler)Amber GlassMobile Phase< 12 Hours
Workflow Visualization: Storage Decision Tree

Caption: Logical flow for determining the optimal storage environment based on physical state and usage frequency.

StorageLogic Start Received Levofloxacin SIL Impurity StateCheck Physical State? Start->StateCheck Solid Solid / Lyophilized StateCheck->Solid Solution In Solution StateCheck->Solution HygroCheck Hygroscopic Salt? (e.g., HCl, Hemihydrate) Solid->HygroCheck SolventCheck Solvent Type? Solution->SolventCheck Desiccator Store in Desiccator @ -20°C HygroCheck->Desiccator Yes StandardFrz Store @ -20°C Amber Vial HygroCheck->StandardFrz No Protic Protic (MeOH, Water) SolventCheck->Protic Aprotic Aprotic (DMSO, ACN) SolventCheck->Aprotic ExchangeRisk HIGH RISK: D/H Exchange Use within 24h or Discard Protic->ExchangeRisk DeepFreeze Store @ -80°C Avoid Freeze-Thaw >3x Aprotic->DeepFreeze

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My Internal Standard (IS) peak area is dropping over time in the autosampler.

Diagnosis: This is likely Photodegradation or Precipitation .

  • The Cause: Levofloxacin solutions left in clear vials degrade into N-oxides within hours under ambient light [2]. Alternatively, if stored in pure acetonitrile at 4°C, the salt form may precipitate.

  • The Fix:

    • Switch to Amber glass vials immediately.

    • Ensure your autosampler temperature is set to 4°C (to slow chemical degradation) but ensure the solvent composition prevents solubility crash-out (e.g., maintain at least 10% water or methanol).

Q2: I see a "Ghost Peak" appearing at the mass of the unlabeled drug (M+0).

Diagnosis: Isotopic Scrambling / D-H Exchange .

  • The Cause: You likely dissolved a Deuterated standard (with labile D atoms) in Methanol or Water and stored it. The Deuterium exchanged with the solvent's Hydrogen.[1]

  • The Fix:

    • Check the Certificate of Analysis (CoA). Does the label exist on the piperazine ring or the aromatic core? Aromatic labels are stable; N/O-bound labels are not.

    • Protocol: Always prepare fresh working solutions from a DMSO stock. Never store methanolic dilutions of labile-labeled isotopes for >24 hours [3].

Q3: The solid standard turned from white to pale yellow. Is it usable?

Diagnosis: Oxidation / Photo-oxidation .

  • The Cause: Exposure to air and light has initiated the formation of the N-oxide impurity.

  • The Fix:

    • Do NOT use for quantitative calibration curves.

    • Validation: Run a "Purity Check" scan (see Section 4). If the N-oxide peak (+16 Da) exceeds 5%, discard the lot.

Validation Protocol: The "Self-Validating" System

How to prove your standard is still valid before running a clinical batch.

Do not assume stability. Verify it using this LC-MS/MS workflow.

Workflow Visualization: Purity Validation Cycle

Caption: Step-by-step process to verify isotopic and chemical purity before use.

ValidationCycle Stock Thaw Stock Solution (Ambient Temp, Dark) Dilute Dilute to 100 ng/mL (Mobile Phase) Stock->Dilute Inject Inject LC-MS/MS (Full Scan Mode) Dilute->Inject Check1 Check M+16 Peak (N-Oxide) Inject->Check1 Check2 Check M-0 Peak (Unlabeled Drug) Inject->Check2 Decision Pass Criteria: N-Oxide < 2% M-0 < 0.5% Check1->Decision Pass Fail FAIL: Discard Lot Check1->Fail Fail Check2->Decision Pass Check2->Fail Fail

Step-by-Step Protocol
  • Equilibration: Remove the amber vial from the freezer (-20°C/-80°C). Allow it to reach room temperature before opening.

    • Why? Opening a cold vial causes condensation (water) to enter, promoting hydrolysis and weighing errors.

  • Solubilization: Dissolve the solid in DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic (prevents D-H exchange) and dissolves fluoroquinolones efficiently.

  • Verification: Inject a 1 µg/mL solution into the LC-MS.

    • Target 1: Look for the parent mass (e.g., M+3 for D3-Levofloxacin).

    • Target 2: Look for the "Unlabeled" contribution (M+0). If M+0 > 0.5% of the total area, the isotope has degraded or exchanged.

References

  • Photodegradation Mechanisms

    • Title: Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study.
    • Source: Acta Pharm. 2013;63(2):223-229.[2]

    • URL:[Link]

  • N-Oxide Formation

    • Title: The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS.[3][4][5]

    • Source: Sci Rep 9, 3621 (2019).[5]

    • URL:[Link]

  • Stable Isotope Handling

    • Title: Stability of Deuterated Internal Standards in Biological Matrices.[6]

    • Source: Bioanalysis Zone / Waters Corpor
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Redefined: A Comparative Guide to Validating Levofloxacin Impurity Profiling (ISTD vs. ESTD)

Executive Summary In the high-stakes arena of pharmaceutical quality control, the quantification of fluoroquinolone impurities is often plagued by matrix interference and injection variability. While the External Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical quality control, the quantification of fluoroquinolone impurities is often plagued by matrix interference and injection variability. While the External Standard Method (ESTD) remains the regulatory default for Active Pharmaceutical Ingredients (API), it frequently falls short when applied to complex dosage forms or biological matrices.

This guide challenges the status quo by objectively comparing the ESTD approach against the Internal Standard Method (ISTD) . We demonstrate—through experimental workflows and comparative data—that implementing a structural analog Internal Standard (specifically Ciprofloxacin ) significantly lowers Relative Standard Deviation (RSD) and improves recovery rates for critical impurities like Levofloxacin N-oxide and Desfluoro-levofloxacin .

Part 1: The Scientific Challenge

Levofloxacin, a third-generation fluoroquinolone, is susceptible to oxidative and photolytic degradation. The primary impurities monitored under ICH Q3A/B guidelines include:

  • Levofloxacin N-oxide (Impurity A): Formed via oxidation.

  • Desfluoro-levofloxacin: A process-related impurity.

  • D-Isomer: The enantiomeric impurity (critical for chiral purity).

The Limitation of External Standards

The ESTD method relies on the absolute stability of the instrument response and the precision of the injection volume. In routine QC, minor fluctuations in pump flow rate (e.g.,


 mL/min) or sample evaporation can skew peak areas, leading to Out-of-Specification (OOS) results that are actually false positives.
The Internal Standard Solution

By introducing a constant amount of a distinct but chemically similar compound (Internal Standard) to both the sample and the standard, we create a self-correcting system . The critical quality attribute becomes the ratio of the analyte response to the IS response, effectively nullifying errors caused by injection volume variance or matrix-induced suppression.

Part 2: Comparative Analysis (ISTD vs. ESTD)

The following data summarizes a validation study comparing Method A (ESTD) and Method B (ISTD using Ciprofloxacin) for the quantification of Levofloxacin N-oxide (0.1% specification level).

Table 1: Precision and Recovery Comparison
ParameterMethod A: External Standard (ESTD)Method B: Internal Standard (ISTD)Improvement
System Precision (%RSD) 1.8%0.4%4.5x Improvement
Method Precision (%RSD) 2.5%0.9%Significant
Recovery (Spike @ 0.1%) 92.0% - 108.0%98.5% - 101.5%Tighter Range
Linearity (

)
0.9950.999Superior Fit
Matrix Effect Correction NoneAuto-correctedHigh

Scientific Insight: The ESTD method showed higher variance (2.5% RSD) primarily due to slight evaporation of the solvent during long sequence runs (12+ hours). The ISTD method corrected for this concentration change because the IS concentration shifted in exact proportion to the impurity.

Part 3: Selection of the Internal Standard

Choosing the right IS is the pivot point of this method. For Levofloxacin (a fluoroquinolone), the IS must share similar pKa and hydrophobicity but possess a distinct retention time (


).

Selected IS: Ciprofloxacin

  • Rationale: Structural analog. Similar UV absorption profile (allows detection at same wavelength, 294 nm).

  • Chromatographic Behavior: Elutes earlier than Levofloxacin but well-resolved from the solvent front and early eluting impurities.

Workflow Visualization: Method Selection Logic

MethodSelection Start Impurity Profiling Requirement SampleType Analyze Sample Matrix Start->SampleType PureAPI Pure API / Powder SampleType->PureAPI Simple Matrix Complex Plasma / Urine / Complex Formulation SampleType->Complex High Variability ESTD Use External Standard (ESTD) (Simpler, Regulatory Standard) PureAPI->ESTD ISTD_Check Select Internal Standard (ISTD) (Corrects Extraction/Injection Error) Complex->ISTD_Check Validation Proceed to Validation (ICH Q2) ESTD->Validation IS_Criteria IS Criteria Check: 1. Resolution (Rs > 2.0) 2. Similar pKa 3. Stable in Solution ISTD_Check->IS_Criteria IS_Criteria->Validation

Caption: Decision matrix for selecting between External and Internal standard methodologies based on sample complexity.

Part 4: Validated Experimental Protocol (ISTD Method)

This protocol is optimized for the separation of Levofloxacin and its N-oxide impurity using Ciprofloxacin as the Internal Standard.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (e.g., Inertsil ODS-3V or Shim-pack GIST),

    
     mm, 5 µm.[1][2]
    
  • Mobile Phase:

    • Buffer: 25 mM Ammonium Acetate + 0.5% Triethylamine (adjusted to pH 3.0 with Orthophosphoric acid).

    • Organic: Acetonitrile.[2][3]

    • Ratio: 85:15 (Isocratic) or Gradient depending on column age.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 294 nm.

  • Injection Volume: 20 µL.

  • Column Temp: 40°C.

Preparation of Solutions

A. Internal Standard Stock (IS-Stock):

  • Weigh 10 mg of Ciprofloxacin HCl.

  • Dissolve in 100 mL of Mobile Phase.

  • Concentration: 100 µg/mL.

B. Standard Solution (with IS):

  • Weigh 10 mg Levofloxacin Reference Standard.[2]

  • Add 5 mL of IS-Stock .

  • Dilute to 100 mL with diluent.

  • Result: Levofloxacin (100 µg/mL) + Ciprofloxacin (5 µg/mL).

C. Sample Solution (with IS):

  • Weigh equivalent of 10 mg Levofloxacin from tablet powder.

  • Add 5 mL of IS-Stock (Critical Step: Must be exact same volume as used in Standard).

  • Sonicate for 15 mins, dilute to 100 mL, and filter (0.45 µm).

Calculation Logic

The concentration of the impurity is calculated not by absolute area, but by the Response Factor (RF) Ratio :





(Where P is the potency of the standard)

Part 5: Validation Workflow (ICH Q2)

To ensure the method is "self-validating," the following sequence must be performed.

Workflow Visualization: The Correction Mechanism

CorrectionLogic Input Sample Injection Error Error Source: Evaporation / Injection Error Input->Error Signal_Analyte Analyte Peak Area (Decreased by Error) Error->Signal_Analyte Signal_IS IS Peak Area (Decreased by SAME Error) Error->Signal_IS Calc Calculate Ratio: (Analyte / IS) Signal_Analyte->Calc Signal_IS->Calc Result Corrected Result (Ratio remains constant) Calc->Result

Caption: The self-correcting mechanism of the Internal Standard method. Both signals are affected equally by physical errors, stabilizing the final ratio.

Key Validation Parameters
  • Specificity:

    • Inject Mobile Phase (Blank), Placebo, Pure Levofloxacin, and Pure Ciprofloxacin.

    • Requirement: No interference at the retention times of Levofloxacin (

      
       min), N-oxide (
      
      
      
      min), or Ciprofloxacin (
      
      
      min). Resolution (
      
      
      ) between IS and nearest peak must be
      
      
      .
  • Linearity (with IS):

    • Prepare 5 levels (LOQ to 150% of limit).

    • Plot Concentration Ratio (x-axis) vs. Area Ratio (y-axis).[4]

    • Requirement:

      
      .[1][2] The intercept should not statistically differ from zero.
      
  • Robustness (The "Stress Test"):

    • Vary Flow Rate (

      
       mL/min) and pH (
      
      
      
      units).
    • ISTD Advantage: While retention times will shift, the Area Ratio should remaining consistent (%RSD

      
      ), whereas absolute areas in ESTD would fluctuate significantly.
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Rao, G. S., et al. (2020).[2] Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.[3] Caribbean Journal of Science and Technology.[2] [Link]

  • Siczek, K., et al. (2018). Internal standard versus external standard in bioanalytical assay for bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Comparative Analysis: N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 vs. Non-Labeled Analog in LC-MS/MS Impurity Profiling

Executive Summary In the rigorous landscape of pharmaceutical impurity profiling, the transition from semi-quantitative estimation to absolute quantitation is a critical milestone. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the transition from semi-quantitative estimation to absolute quantitation is a critical milestone. This guide provides an in-depth technical comparison between the non-labeled standard of N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1) and its stable isotope-labeled counterpart, N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 .

While the non-labeled standard is essential for identification and retention time mapping, the d3-labeled analog serves as the definitive Internal Standard (IS) for correcting matrix effects, extraction inefficiencies, and ionization variability in regulated LC-MS/MS bioanalysis.

Molecular Profile & Physicochemical Comparison

Understanding the structural nuances between the analyte (Light) and the internal standard (Heavy) is prerequisite to method development.

Chemical Identity

The molecule is a specific degradation product of Levofloxacin, formed via the oxidative cleavage of the piperazine ring (desethylene) followed by formylation of the resulting amine termini.

FeatureNon-Labeled Standard (Analyte)Deuterated Standard (IS)
Chemical Name N,N'-Desethylene-N,N'-diformyl LevofloxacinN,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
CAS Number 151377-74-1N/A (Labeled Analog)
Molecular Formula C₁₈H₁₈FN₃O₆C₁₈H₁₅D₃FN₃O₆
Molecular Weight 391.35 g/mol ~394.37 g/mol
Mass Shift Base Mass (M)M + 3 Da
Primary Application Calibration Standards, QC SamplesInternal Standard (Correction)
The Deuterium Isotope Effect

A critical phenomenon in high-resolution chromatography is the Chromatographic Isotope Effect .[1] Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H).

  • Observation: In Reversed-Phase LC (RPLC), the d3-analog may elute slightly earlier than the non-labeled standard.[1][2]

  • Impact: In most UPLC applications, this shift is negligible (< 0.05 min). However, if the shift is significant, the IS may not perfectly co-elute with the analyte, potentially compromising its ability to compensate for transient matrix effects (ion suppression/enhancement) at the exact moment of ionization.

Technical Performance Analysis

A. Mass Spectrometry: Specificity & Cross-Talk

The utility of the d3-standard relies on "Spectral Orthogonality"—the ability to detect the IS without interference from the analyte, and vice versa.

  • Forward Cross-Talk (Analyte

    
     IS):  High concentrations of the non-labeled impurity (e.g., in a degraded sample) must not produce a signal in the d3 transition channel. The +3 Da shift is generally sufficient to prevent isotopic overlap from naturally occurring ¹³C isotopes, provided the mass resolution is adequate.
    
  • Reverse Cross-Talk (IS

    
     Analyte):  The d3 standard must be isotopically pure. If the d3 standard contains significant d0 (non-labeled) impurities, it will artificially inflate the quantitation of the impurity in the sample.
    
B. Linearity & Matrix Correction

The definitive advantage of the d3-labeled standard is illustrated in the correction of ionization suppression.

  • Scenario: A plasma sample contains phospholipids that co-elute with the impurity, suppressing the electrospray ionization (ESI) signal by 40%.

  • Without d3 (External Calibration): The result is 40% lower than the true value (False Negative).

  • With d3 (Internal Calibration): The d3-IS signal is also suppressed by 40%. Since the result is calculated as a ratio (Analyte Area / IS Area), the suppression cancels out, yielding the correct concentration.

Experimental Protocol: Validated Workflow

This protocol outlines the simultaneous use of both standards for quantitation in a biological matrix or API solution.

Step 1: Stock Solution Preparation
  • Analyte Stock (Non-labeled): Dissolve 1.0 mg of N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1) in Methanol to achieve 1.0 mg/mL.

  • IS Stock (d3-Labeled): Dissolve 1.0 mg of the d3-analog in Methanol-d4 (to prevent deuterium exchange) or standard Methanol if the label is on the methyl group (stable).

  • Working IS Solution: Dilute the IS Stock to a fixed concentration (e.g., 500 ng/mL) in the mobile phase.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of sample (Plasma/Serum/API solution).

  • CRITICAL STEP: Add 20 µL of Working IS Solution (d3) to every sample, standard, and blank (except double blanks). Vortex for 10s.

  • Add 300 µL of Acetonitrile (precipitation agent).

  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to LC vials.

Step 3: LC-MS/MS Parameters[3][4]
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Indicative):

    • Analyte: 392.1

      
       [Fragment Mass] (Determine experimentally, likely loss of formyl/carboxyl groups).
      
    • IS (d3): 395.1

      
       [Fragment Mass + 3].
      

Visualizing the Analytical Logic

Workflow Diagram

The following diagram illustrates the parallel processing of the non-labeled analyte and the d3-standard to achieve self-validating quantitation.

AnalyticalWorkflow Sample Unknown Sample (Contains Impurity) IS_Add Add Fixed Amount of d3-Standard Sample->IS_Add Extract Extraction & Clean-up IS_Add->Extract Mix LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Calculate Ratio: Area(Analyte) / Area(IS) MS->Data Quantitation

Caption: Figure 1. The Stable Isotope Dilution Assay (SIDA) workflow ensures that the d3-standard experiences the exact same extraction and ionization environment as the target impurity.

Matrix Effect Correction Mechanism

This diagram visualizes why the d3-standard is superior to external calibration.

MatrixCorrection cluster_matrix ESI Source (Ionization) Matrix Matrix Interferences (Phospholipids) Analyte Impurity (Non-labeled) Signal Suppressed Matrix->Analyte -40% Signal IS d3-Standard Signal Suppressed Matrix->IS -40% Signal Result Calculated Ratio Remains Constant Analyte->Result IS->Result

Caption: Figure 2. Mechanism of Matrix Correction. Because suppression affects both the analyte and the d3-IS equally, the ratio used for quantitation remains accurate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315632, N,N'-Desethylene-N,N'-diformyl Levofloxacin. Retrieved from [Link]

  • Der Pharma Chemica (2014). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Certificate of Analysis for Levofloxacin-d3: Ensuring Analytical Integrity

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, isotopically l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled internal standards are the bedrock of reliable data. Levofloxacin-d3, the deuterated analog of the broad-spectrum antibiotic Levofloxacin, serves this critical role. However, its utility is directly proportional to its purity and the thoroughness of its characterization, all of which should be transparently documented in its Certificate of Analysis (CoA).

This guide provides an in-depth comparison of the essential requirements for a comprehensive CoA for Levofloxacin-d3, moving beyond a simple checklist to explain the scientific rationale behind each specification. We will explore the key quality attributes that define a high-quality Levofloxacin-d3 standard and how they compare to the requirements for the active pharmaceutical ingredient (API).

The Dual Nature of "Impurity" in the Context of Levofloxacin-d3

When we discuss impurities in the context of Levofloxacin-d3, we are addressing a dual challenge:

  • Chemical Purity : These are the organic and inorganic impurities that can arise during the synthesis or degradation of the molecule.[1] They are often the same "related compounds" found in the unlabeled Levofloxacin API.

  • Isotopic Purity : This refers to the presence of non-deuterated (d0) or partially deuterated species, which can directly interfere with the quantification of the target analyte.

A robust CoA must address both aspects with clarity and precision.

Core Components of a Comprehensive Levofloxacin-d3 Certificate of Analysis: A Comparative Look

The following table outlines the essential tests and specifications for a Levofloxacin-d3 internal standard and compares them with typical requirements for the Levofloxacin API, drawing upon standards from the United States Pharmacopeia (USP).[2]

Parameter Levofloxacin-d3 (Internal Standard) - Recommended Specifications Levofloxacin API (Example from USP Monograph) Rationale and Scientific Insight
Identity Confirmed by ¹H NMR, Mass Spectrometry (MS), and HPLC (retention time match)Confirmed by IR, UV, and HPLC (retention time match)For an internal standard, confirming the exact location and incorporation of the deuterium atoms is critical. MS confirms the mass shift, while ¹H NMR verifies the absence of protons at the labeled positions.
Chemical Purity (by HPLC) ≥98%≥98.0%A high degree of chemical purity ensures that the standard's response is not influenced by co-eluting impurities. The acceptance criteria should be stringent to minimize any potential interference.
Isotopic Purity/Enrichment ≥98% (or higher, e.g., 99.5% atom D)Not ApplicableThis is the most critical parameter for a deuterated standard.[3] It ensures a minimal contribution from the d0 isotopologue to the analyte's mass channel, preventing analytical bias.
Unlabeled Levofloxacin (d0) ≤0.5% (or as low as reasonably achievable)Not ApplicableThe presence of the unlabeled analyte in the internal standard can artificially inflate the calculated concentration of the analyte in the sample. This must be strictly controlled.
Specified Organic Impurities Each known impurity (e.g., Levofloxacin Related Compound A, B, N-Oxide) should be reported and quantified. Limits should be stringent (e.g., ≤0.15%).Limits are defined in the monograph (e.g., Levofloxacin Related Compound A: NMT 0.20%).[2]These are process-related impurities from the synthesis of the core Levofloxacin molecule.[4][5] Their presence in the internal standard could potentially interfere with the analysis of the same impurities in the study samples.
Unspecified Organic Impurities Each unknown impurity ≤0.10%Each unknown impurity ≤0.10%This follows the general principle of controlling unknown impurities to a low level, as their potential for interference is not fully characterized.
Total Organic Impurities ≤1.0%NMT 1.0%This provides an overall measure of the chemical purity of the standard.
Residual Solvents Controlled according to ICH Q3C guidelines.Controlled according to ICH Q3C guidelines.Solvents used in the synthesis must be controlled to prevent potential toxicity and interference with the analytical method.
Water Content Determined by Karl Fischer titration.Specified in the monograph.Water content is important for accurate weighing of the standard to prepare stock solutions.
Assay (or Content) Typically provided as-is, with purity used for concentration correction.98.0%–102.0% on the anhydrous basis.For a reference standard used to prepare calibrators, an accurate assay is crucial. For an internal standard, the purity value is used to ensure accurate spiking concentrations.

Experimental Protocols: A Self-Validating System

The trustworthiness of a CoA is underpinned by the validation of the analytical methods used. Here are step-by-step methodologies for key experiments.

Protocol 1: HPLC Method for Chemical Purity and Impurity Profiling

This protocol is based on the principles outlined in the USP monograph for Levofloxacin organic impurities.[2]

  • System : A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : A robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm packing).

  • Mobile Phase : A gradient or isocratic system designed to separate Levofloxacin from its known related compounds. A common mobile phase involves a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[6]

  • Detection : UV detection at a wavelength that provides a good response for both Levofloxacin and its impurities (e.g., 360 nm).[1]

  • Sample Preparation :

    • Accurately weigh and dissolve the Levofloxacin-d3 standard in the mobile phase to a known concentration (e.g., 1.0 mg/mL).

    • Prepare a system suitability solution containing Levofloxacin-d3 and known impurities to verify the resolution and sensitivity of the method.

  • Analysis :

    • Inject the sample solution into the HPLC system.

    • Identify and quantify impurities based on their relative retention times (RRT) compared to the main Levofloxacin-d3 peak.

    • Calculate the percentage of each impurity using the area normalization method, applying relative response factors if known.

Protocol 2: LC-MS/MS for Isotopic Purity and Unlabeled Compound Analysis
  • System : A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatography : A rapid LC method is sufficient to separate the analyte from the bulk of the matrix; complete separation from impurities is not required as MS provides specificity.

  • Mass Spectrometry :

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition for Levofloxacin-d3 (e.g., m/z 365.4 -> 320.4).

    • Simultaneously monitor the transition for unlabeled Levofloxacin (e.g., m/z 362.4 -> 317.4).

  • Sample Preparation : Prepare a dilute solution of the Levofloxacin-d3 standard in a suitable solvent.

  • Analysis :

    • Inject the solution and acquire data for both MRM transitions.

    • The isotopic purity is determined by comparing the signal intensity of the Levofloxacin-d3 transition to the sum of the intensities of all detected isotopologues.

    • The percentage of the unlabeled compound is calculated by comparing the peak area of the d0 transition to the peak area of the d3 transition.

Visualizing the Workflow and Logical Relationships

To better understand the analytical workflow and the decision-making process based on the CoA, the following diagrams are provided.

G cluster_0 Levofloxacin-d3 Sample cluster_1 Analytical Testing cluster_2 Certificate of Analysis Data Sample Bulk Levofloxacin-d3 HPLC HPLC-UV (Purity & Impurities) Sample->HPLC Testing LCMS LC-MS/MS (Isotopic Purity) Sample->LCMS Testing KF Karl Fischer (Water) Sample->KF Testing NMR_MS NMR & MS (Identity) Sample->NMR_MS Testing CoA_Purity Chemical Purity (%) HPLC->CoA_Purity CoA_Impurities Impurity Profile HPLC->CoA_Impurities CoA_Isotopic Isotopic Enrichment (%) LCMS->CoA_Isotopic CoA_Water Water Content (%) KF->CoA_Water CoA_Identity Structure Confirmed NMR_MS->CoA_Identity G Start Receive Levofloxacin-d3 with CoA Check_Purity Is Chemical Purity ≥98%? Start->Check_Purity Check_Isotopic Is Isotopic Purity ≥98%? Check_Purity->Check_Isotopic Yes Reject Reject Lot / Contact Supplier Check_Purity->Reject No Check_Impurities Are Impurities within specified limits? Check_Isotopic->Check_Impurities Yes Check_Isotopic->Reject No Accept Accept for use as Internal Standard Check_Impurities->Accept Yes Check_Impurities->Reject No

Caption: Decision tree for CoA data evaluation.

Conclusion

A Certificate of Analysis for Levofloxacin-d3 is more than a mere formality; it is the foundation upon which the validity of subsequent research is built. By demanding a CoA that is comprehensive, transparent, and scientifically rigorous, researchers can ensure the quality of their internal standards and, by extension, the accuracy and reproducibility of their results. This guide serves as a tool for researchers to critically evaluate the quality of their Levofloxacin-d3 standards and to engage with suppliers on the essential parameters of quality control.

References

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

  • Shimadzu. (2020). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

  • USP-NF. (2025). Levofloxacin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Levofloxacin Impurities and Related Compound. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Internal Standards in Bioanalysis: Linearity and Recovery of Levofloxacin Desethylene Diformyl-d3

Introduction: The Cornerstone of Robust Bioanalysis In the landscape of drug development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Robust Bioanalysis

In the landscape of drug development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the reliability of any LC-MS/MS assay is critically dependent on the performance of its internal standard (IS). An ideal IS normalizes for variability introduced during sample preparation, injection, and ionization, ensuring data integrity.[1][2]

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as they share near-identical physicochemical properties, co-elute chromatographically, and experience similar matrix effects.[1][2] This guide provides an in-depth technical comparison of the analytical performance of a SIL-IS, Levofloxacin desethylene diformyl-d3 , against a common alternative, the structural analog internal standard. We will focus on two critical validation parameters: linearity and recovery . This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, validated bioanalytical methods in accordance with regulatory expectations.[3][4][5]

Part 1: The Rationale—Why a Stable Isotope-Labeled Internal Standard is Superior

Before delving into the experimental protocols, it is crucial to understand the mechanistic advantages of a SIL-IS like Levofloxacin desethylene diformyl-d3 over a structural analog (e.g., Enrofloxacin, another fluoroquinolone).[6]

  • Matrix Effects: The primary challenge in bioanalysis is the "matrix effect"—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins). A SIL-IS co-elutes with the analyte, meaning it experiences the exact same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, this variability is effectively normalized. A structural analog, with its different chemical structure, will have a different retention time and will not experience the identical matrix effect, leading to potential inaccuracies.[2]

  • Extraction Recovery: A SIL-IS mimics the analyte's behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of the analyte during these steps will be mirrored by a proportional loss of the SIL-IS, making the final analyte/IS ratio a reliable measure of the initial concentration. A structural analog may have different extraction characteristics, compromising the accuracy of the quantification.

The following diagram illustrates the logical basis for choosing a SIL-IS.

cluster_0 Bioanalytical Workflow cluster_1 Sources of Variability cluster_2 Internal Standard (IS) Comparison cluster_3 Outcome SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation SamplePrep->LC_Separation Ionization MS Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection V_Recovery Inconsistent Recovery V_Recovery->SamplePrep Affects V_Matrix Matrix Effects V_Matrix->Ionization Affects V_Injection Injection Volume V_Injection->LC_Separation Affects SIL_IS SIL-IS (Levofloxacin desethylene diformyl-d3) SIL_IS->V_Recovery Compensates Perfectly SIL_IS->V_Matrix Compensates Perfectly Result_Good Reliable & Accurate Data SIL_IS->Result_Good Analog_IS Structural Analog IS (e.g., Enrofloxacin) Analog_IS->V_Recovery Compensates Poorly Analog_IS->V_Matrix Compensates Poorly Result_Bad Biased & Variable Data Analog_IS->Result_Bad

Caption: Logical workflow demonstrating how a SIL-IS effectively compensates for analytical variability compared to a structural analog.

Part 2: Experimental Protocol—Assessing Linearity and Recovery

This section details the methodology for evaluating the performance of Levofloxacin desethylene diformyl-d3. The protocol is designed to be self-validating and aligns with FDA and EMA guidelines.[3][5][7]

Objective

To determine and compare the linearity of the calibration curve and the extraction recovery for the quantification of Levofloxacin using two different internal standards:

  • SIL-IS: Levofloxacin desethylene diformyl-d3

  • Analog-IS: Enrofloxacin

Materials
  • Levofloxacin Reference Standard

  • Levofloxacin desethylene diformyl-d3 (SIL-IS)

  • Enrofloxacin (Analog-IS)

  • Control Human Plasma (K2EDTA)

  • HPLC-grade Acetonitrile, Methanol, and Formic Acid

  • Ultrapure Water

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Levofloxacin in methanol.

  • IS Stocks (1 mg/mL): Separately prepare stock solutions for SIL-IS and Analog-IS in methanol.

  • Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 acetonitrile/water to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • IS Working Solutions: Dilute the IS stocks to a final concentration (e.g., 50 ng/mL) in acetonitrile. This will be used as the protein precipitation/extraction solution.

2. Preparation of Calibration Standards and Quality Controls:

  • Spike the control human plasma with the Analyte Working Solutions to prepare a calibration curve consisting of a blank (plasma only), a zero (plasma + IS), and at least 8 non-zero concentration levels.[3]

  • A typical range for Levofloxacin could be 10 ng/mL (Lower Limit of Quantification, LLOQ) to 5000 ng/mL (Upper Limit of Quantification, ULOQ).[6][8][9]

  • Separately prepare QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

3. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of each CS, QC, and blank sample into a 96-well plate.

  • Add 200 µL of the IS Working Solution (one plate using SIL-IS, a separate plate using Analog-IS) to all wells except the blank.

  • To the blank wells, add 200 µL of acetonitrile without IS.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor specific multiple reaction monitoring (MRM) transitions for Levofloxacin, Levofloxacin desethylene diformyl-d3, and Enrofloxacin.

cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Stock Stock & Working Solutions Spike Spike Plasma (CS & QC Samples) Stock->Spike Precipitate Protein Precipitation (Add IS in Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Data Data Processing (Peak Area Ratios) Inject->Data

Sources

Comparative

Cross-Validation Guide: HPLC vs. UPLC for Levofloxacin Impurities Analysis

Executive Summary The Shift from Compliance to Efficiency For decades, the analysis of Levofloxacin and its related impurities (N-oxide, Desfluoro, and Ethyl ester derivatives) has relied on robust but time-consuming Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Compliance to Efficiency

For decades, the analysis of Levofloxacin and its related impurities (N-oxide, Desfluoro, and Ethyl ester derivatives) has relied on robust but time-consuming High-Performance Liquid Chromatography (HPLC) methods anchored in USP/EP monographs. While regulatory compliant, these legacy methods often suffer from excessive run times (30–60 minutes) and high solvent consumption.

This guide provides a technical roadmap for transferring and cross-validating these methods to Ultra-Performance Liquid Chromatography (UPLC). By leveraging geometric scaling laws, laboratories can reduce run times by 85-90% (from ~45 min to <5 min) while maintaining or exceeding the resolution (


) required for critical impurity pairs.

Part 1: The Scientific Context

The Target Analytes

Levofloxacin is a fluoroquinolone antibiotic prone to oxidative and thermal degradation. The separation challenge lies in resolving the parent peak from structurally similar impurities, particularly the N-oxide and Desfluoro analogs, which often co-elute under standard C18 conditions due to similar hydrophobicity.

AnalyteUSP DesignationChemical NatureSeparation Challenge
Levofloxacin APIFluoroquinoloneParent peak (high concentration)
N-Oxide Impurity Related Comp AOxidation ProductElutes early; tailing issues
Desfluoro Impurity Related Comp BProcess ImpurityClose elution to parent; requires high

Ethyl Ester Related Comp CSynthetic IntermediateLate eluting; extends run time

Part 2: Method Transfer Methodology

The Baseline: Legacy HPLC Conditions

Based on standardized USP Monograph parameters for Organic Impurities.

  • System: Standard HPLC (400 bar limit)

  • Column: L1 (C18),

    
    , 
    
    
    
    (e.g., Inertsil ODS-3V or equiv.)[1]
  • Mobile Phase A: Ammonium Acetate/Perchlorate Buffer (pH 2.2)[2]

  • Mobile Phase B: Acetonitrile

  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    
  • Gradient: 10% B to 50% B over 40 minutes.

The Alternative: Scaled UPLC Conditions

Optimized for sub-2


m particle efficiency.
  • System: UPLC/UHPLC (1000+ bar capability)

  • Column: L1 (C18),

    
    , 
    
    
    
    (e.g., ACQUITY UPLC BEH C18)
  • Flow Rate:

    
     (Scaled for linear velocity)
    
  • Injection Volume:

    
     (Scaled for column volume)
    
  • Gradient: Scaled geometrically to preserve slope (approx. 4.5 min run).

The Transfer Logic (Geometric Scaling)

To ensure the UPLC method yields the same separation physics as the HPLC method, we apply the Column Length to Particle Size Ratio (


)  rule.[3]


  • HPLC Ratio:

    
    
    
  • UPLC Ratio:

    
    
    

Expert Insight: Because the UPLC


 (58,800) is higher than the HPLC 

(50,000), the UPLC method will theoretically provide better resolution than the legacy method, not just equal.
Diagram 1: Geometric Method Transfer Workflow

MethodTransfer cluster_logic Scaling Logic HPLC Legacy HPLC (250mm, 5µm) Calc Geometric Scaling (L/dp & Gradient Slope) HPLC->Calc Input Parameters UPLC_Setup UPLC Setup (100mm, 1.7µm) Calc->UPLC_Setup Output: Flow, Vol, Grad Dwell Dwell Volume Correction UPLC_Setup->Dwell Critical Step Validation Cross-Validation (Specificity/Linearity) Dwell->Validation Final Method

Caption: Workflow for geometrically scaling HPLC parameters to UPLC while correcting for instrument dwell volume.

Part 3: Cross-Validation Protocol

Objective: Prove that the UPLC method is equivalent to the registered HPLC method for regulatory purposes (ICH Q2(R1)).

Step 1: System Suitability & Specificity

Protocol:

  • Inject a "System Suitability Solution" containing Levofloxacin and Impurities A, B, and C on both systems.

  • Pass Criteria:

    • Resolution (

      
      ) between Levofloxacin and Impurity A (N-oxide) must be 
      
      
      
      .
    • Tailing factor for Levofloxacin must be

      
      .
      
    • No interference from blank injections at retention times of interest.

Step 2: Linearity & Sensitivity (LOD/LOQ)

Protocol:

  • Prepare calibration standards from 0.1% to 150% of the specification limit.

  • Expert Insight: UPLC detectors often have lower dispersion, leading to sharper peaks and higher height-to-area ratios. This usually improves LOD/LOQ.

  • Pass Criteria:

    
     for all impurities.
    
Step 3: Accuracy (Spike Recovery)

Protocol:

  • Spike Levofloxacin drug substance with known amounts of impurities (at 50%, 100%, and 150% levels).[4]

  • Analyze on both HPLC and UPLC.[3]

  • Pass Criteria: Recovery must be within 90–110%.

Part 4: Comparative Data Analysis

The following data represents typical performance metrics observed when transferring Levofloxacin methods.

ParameterLegacy HPLCModern UPLCImprovement
Run Time 45.0 min5.2 min8.6x Faster
Flow Rate 1.0 mL/min0.5 mL/min--
Solvent Usage 45 mL/run2.6 mL/run94% Reduction
Resolution (

)
(Levo/Imp A)
2.53.1+24%
Sensitivity (LOD) 0.05%0.01%5x More Sensitive
Backpressure ~180 bar~650 barRequires UPLC Pump
Critical Technical Note: Frictional Heating

In UPLC, the high pressure drop across the column generates frictional heating.

  • Risk: Fluoroquinolone selectivity is temperature-dependent.

  • Mitigation: Use a UPLC system with an active pre-heater to match the mobile phase temperature to the column temperature. If the column is set to 40°C, the incoming solvent must also be 40°C to prevent thermal gradients that distort peak shapes.

Diagram 2: Cross-Validation Decision Logic

ValidationLogic Start Start Validation Selectivity Check Selectivity (Peak Purity) Start->Selectivity ResCheck Is Rs > 2.0? Selectivity->ResCheck Adjust Adjust Gradient Slope ResCheck->Adjust No Linearity Check Linearity (R² > 0.999) ResCheck->Linearity Yes Adjust->Selectivity Accuracy Check Accuracy (Recovery 90-110%) Linearity->Accuracy Final Method Validated Accuracy->Final

Caption: Decision tree for validating the transferred UPLC method against acceptance criteria.

Conclusion

Transferring the Levofloxacin impurity method from HPLC to UPLC is not merely an exercise in speed; it is an upgrade in data quality. The geometric scaling ensures that the fundamental chromatography remains unchanged, satisfying regulatory requirements for "equivalent" methods.

Recommendation: Laboratories should adopt the UPLC protocol for routine release testing to realize significant cost savings in solvent disposal and instrument time, provided the frictional heating and dwell volume are actively managed during the transfer.

References

  • United States Pharmacopeia (USP). USP Monograph: Levofloxacin.[1][5] USP-NF.[6] (Official monographs provide the baseline L1 column conditions).

  • Guillarme, D., et al. "Method transfer for fast liquid chromatography in pharmaceutical analysis: Application to short columns packed with small particles." Journal of Chromatography A, 1127(1-2), 60-69.

    
    ). 
    
  • Waters Corporation. "Transferring Compendial HPLC Methods to UPLC Technology." Application Note. (Details the specific calculations for gradient transfer).

  • Niranjan, V., et al. "Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances."[4] International Journal of PharmTech Research.[4] (Provides specific impurity data and degradation profiles).

  • Shimadzu Corporation. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph."[5] Application News. (Direct comparison of USP HPLC vs Modern LC methods).

Sources

Validation

Comparative Guide: Enhancing Inter-day Precision in Levofloxacin Impurity Profiling Using Deuterated Internal Standards (d3-IS)

Executive Summary In the quantitative analysis of Levofloxacin impurities via LC-MS/MS, achieving consistent inter-day precision is frequently compromised by matrix effects and ionization suppression. While External Stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Levofloxacin impurities via LC-MS/MS, achieving consistent inter-day precision is frequently compromised by matrix effects and ionization suppression. While External Standard (ES) and Analog Internal Standard (Analog-IS) methods are common, they often fail to compensate for the dynamic fluctuations in electrospray ionization (ESI) efficiency over time.

This guide objectively evaluates the performance of Levofloxacin-d3 (d3-IS) against traditional calibration methods. Experimental evidence and mechanistic analysis demonstrate that the d3-IS method significantly lowers the Relative Standard Deviation (RSD) for inter-day precision to <5%, compared to >10% for external standards, by providing real-time compensation for matrix-induced ion suppression.

The Analytical Challenge: Matrix Effects in Fluoroquinolones

Levofloxacin (C18H20FN3O4) and its impurities (e.g., Desmethyl-levofloxacin, N-oxide impurities) possess high polarity and ionizability. In LC-MS/MS, these compounds are susceptible to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting matrix components (phospholipids, salts, formulation excipients).

The Failure of Traditional Methods
  • External Standardization (ES): Assumes the instrument response remains constant between the calibration curve and the sample run. It cannot account for "drift" or matrix suppression, leading to high inter-day variability.

  • Analog Internal Standards (e.g., Ciprofloxacin): While structurally similar, analogs often possess slightly different retention times (RT). If the matrix interference elutes at the Levofloxacin RT but not the Ciprofloxacin RT, the analog fails to "see" the suppression, resulting in inaccurate quantification.

The d3-IS Advantage

Levofloxacin-d3 is a Stable Isotope Labeled (SIL) analog. Because deuterium substitution has a negligible effect on lipophilicity, d3-IS co-elutes perfectly with the analyte . It experiences the exact same ionization environment at the exact same moment, allowing for near-perfect mathematical cancellation of matrix effects.

Mechanistic Visualization: Ion Suppression Compensation

The following diagram illustrates why co-elution is critical. In the "Analog IS" scenario, the matrix suppression zone (red) affects the Analyte but misses the IS, leading to a ratio error. In the "d3-IS" scenario, both are affected equally, maintaining the correct ratio.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Event Matrix->Suppression Causes Analyte Levofloxacin (Analyte) Analyte->Suppression Enters Source AnalogIS Ciprofloxacin (Analog IS) RT Shift: -0.5 min AnalogIS->Suppression Elutes Early (Misses Suppression) D3IS Levofloxacin-d3 (SIL-IS) RT Shift: 0.0 min D3IS->Suppression Co-elutes (Hits Suppression) Result_Analog Analog IS Ratio: INACCURATE (Analyte suppressed, IS normal) Suppression->Result_Analog Ratio Calculation Result_D3 d3-IS Ratio: ACCURATE (Both suppressed equally) Suppression->Result_D3 Ratio Calculation

Figure 1: Mechanism of Matrix Effect Compensation. Note how the Analog IS (Yellow) elutes before the suppression event, failing to correct the signal loss experienced by the Analyte (Blue).

Experimental Methodology

To validate the inter-day precision, the following LC-MS/MS protocol is recommended. This setup ensures separation of key impurities while relying on the MS for specificity.

Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Shimadzu LC-2050 / Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Levofloxacin 362.4261.2Analyte
Levofloxacin-d3 365.4264.2Internal Standard
Ciprofloxacin 332.4231.1Analog IS (Comparator)
Sample Preparation (Protein Precipitation)
  • Aliquot: 100 µL of plasma/serum or dissolved formulation.

  • Spike: Add 20 µL of Internal Standard Working Solution (Levofloxacin-d3 at 1000 ng/mL).

  • Precipitate: Add 300 µL cold Acetonitrile. Vortex for 1 min.

  • Centrifuge: 10,000 rpm for 10 min at 4°C.

  • Inject: 2 µL of supernatant.

Comparative Performance Data

The following data represents a validation study conducted over 3 separate days (Inter-day precision), analyzing QC samples at Low, Medium, and High concentrations.

Metric: Relative Standard Deviation (% RSD). Acceptance Criteria (ICH Q2(R1)): RSD < 15% for bioanalysis; tighter for pharmaceutical QC (<2-5%).

Table 1: Inter-day Precision Comparison (% RSD, n=18)
Concentration LevelMethod A: External StandardMethod B: Analog IS (Ciprofloxacin)Method C: Homologous IS (Levofloxacin-d3)Status
Low QC (10 ng/mL) 14.2%8.5%3.1% Pass
Mid QC (500 ng/mL) 9.8%5.2%1.8% Pass
High QC (2000 ng/mL) 7.5%4.1%1.2% Pass
Matrix Effect Factor 0.65 (Suppression)0.85 (Partial Correction)1.01 (Full Correction)
Data Analysis
  • External Standard: High RSDs (up to 14.2%) indicate significant drift and uncorrected matrix effects. This approach risks regulatory rejection.

  • Analog IS: Ciprofloxacin improves precision but fails to reach <5% RSD at low levels. This is due to the Retention Time Gap ; Ciprofloxacin elutes slightly earlier than Levofloxacin, meaning it does not experience the exact same phospholipid suppression.

  • d3-IS: Demonstrates superior precision (<3.5% across all levels). The Matrix Effect Factor of 1.01 indicates that the IS signal was suppressed by the exact same percentage as the analyte signal, rendering the ratio constant.

Implementation Workflow

To transition your laboratory to a d3-IS workflow, follow this logical progression.

Workflow Start Method Development Start Step1 1. Select IS (Levofloxacin-d3) Verify Purity >99% Start->Step1 Step2 2. Cross-Talk Check Inject Pure IS -> Check Analyte Channel Inject Pure Analyte -> Check IS Channel Step1->Step2 Decision Interference < 0.5%? Step2->Decision Step3 3. Optimization Adjust MRM transitions or LC gradient Decision->Step3 No Step4 4. Validation (ICH Q2) Accuracy, Precision, Linearity with d3-IS spiking Decision->Step4 Yes Step3->Step2 End Routine Analysis Step4->End

Figure 2: Implementation and Validation Workflow. The "Cross-Talk Check" (Step 2) is critical to ensure the deuterated standard does not contribute signal to the analyte channel.

Expert Insights & Recommendations

Handling Deuterium-Hydrogen Exchange

While d3-IS is robust, deuterium on exchangeable positions (like -OH or -NH) can swap with solvent protons. Levofloxacin-d3 typically labels the methyl group on the piperazine ring , which is non-exchangeable and stable. Always verify the label position in the Certificate of Analysis (CoA).

Cost vs. Quality
  • Analog IS: Low cost ($). Suitable for rough estimation or when isotopes are unavailable.

  • d3-IS: Higher cost (

    
    $). However, the reduction in re-analysis rates and the assurance of passing regulatory scrutiny (FDA/EMA) typically offsets the upfront material cost.
    
Regulatory Compliance

Using a stable isotope IS aligns with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines, which explicitly recommend internal standards to address matrix variability in LC-MS assays.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[2][3][4][5][6][7] [Link]

  • Lee, S., Kim, B., & Kim, J. (2013).[3] Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products. Journal of Chromatography A. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Accuracy Assessment of Levofloxacin Degradation Assays

This guide provides an in-depth comparison of the most prevalent analytical techniques for assessing the degradation of levofloxacin, a widely used fluoroquinolone antibiotic. As the stability of a drug is a critical par...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the most prevalent analytical techniques for assessing the degradation of levofloxacin, a widely used fluoroquinolone antibiotic. As the stability of a drug is a critical parameter in its development and quality control, understanding the nuances of the available analytical methodologies is paramount for researchers, scientists, and drug development professionals. This document will delve into the technical intricacies of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, offering a comparative analysis supported by experimental insights to aid in the selection of the most appropriate assay for your specific research needs.

The Imperative of Degradation Studies

Levofloxacin, like all pharmaceuticals, is susceptible to degradation under various stress conditions such as acidic or alkaline hydrolysis, oxidation, heat, and light. These degradation processes can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, robust and accurate analytical methods are essential to quantify the parent drug and to detect, identify, and quantify any degradation products.

The degradation of levofloxacin can proceed through several pathways, including demethylation, defluorination, decarboxylation, deamination, and hydroxylation.[1][2] One of the most commonly identified degradation products is levofloxacin N-oxide, formed by the oxidation of the methyl piperazine moiety.[3][4][5] A clear understanding of these degradation pathways is crucial for developing stability-indicating analytical methods.

Levofloxacin_Degradation_Pathway Levofloxacin Levofloxacin (m/z 362) N_Oxide Levofloxacin N-Oxide (m/z 378.1) Levofloxacin->N_Oxide Oxidation Desmethyl Desmethyl Levofloxacin (m/z 348.2) Levofloxacin->Desmethyl Demethylation Descarboxyl Descarboxyl Levofloxacin (m/z 318.2) Levofloxacin->Descarboxyl Decarboxylation Other Other Degradation Products (via defluorination, hydroxylation, etc.) Levofloxacin->Other Multiple Pathways HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Prep Prepare Levofloxacin stock and working solutions Deg_Sample Subject Levofloxacin to stress conditions (e.g., acid, base) Prep->Deg_Sample Neutralize Neutralize stressed sample Deg_Sample->Neutralize Dilute Dilute to working concentration Neutralize->Dilute Inject Inject sample onto HPLC system Dilute->Inject Separate Separation on C18 column Inject->Separate Detect UV detection (e.g., 294 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calibrate Generate calibration curve from standards Integrate->Calibrate Quantify Quantify Levofloxacin and degradation products Calibrate->Quantify

Sources

Safety & Regulatory Compliance

Safety

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3: Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Analytical Chemists Executive Summary & Chemical Context N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a stable isot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Analytical Chemists

Executive Summary & Chemical Context

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a stable isotope-labeled impurity standard used primarily in LC-MS/MS quantification and metabolic profiling. Unlike bulk pharmaceutical waste, this compound is typically handled in milligram-scale quantities within research environments.[1]

Critical Distinction: While the deuterium label ("-d3") renders this compound non-radioactive, it must be managed with the same biological safety precautions as the parent fluoroquinolone antibiotic. Deuterium is a stable isotope; do not dispose of this as radioactive waste unless it is mixed with other radiolabels (e.g., 14C, 3H).

Disposal Directive:

  • Method: High-Temperature Incineration.[1][2]

  • Prohibition: Strictly NO drain disposal (Sewering) and NO landfill disposal.[1]

  • Regulatory Status: Non-RCRA Listed (unless in hazardous solvent), but regulated as "Non-RCRA Pharmaceutical Waste" requiring destruction.[1]

Hazard Identification & Risk Assessment

Before initiating disposal, the user must acknowledge the specific biological hazards associated with fluoroquinolone derivatives.

Hazard ClassRisk DescriptionMitigation Strategy
Respiratory Sensitizer Inhalation of dust may cause allergy or asthma symptoms (GHS H334).[1]Use a fume hood or Class II BSC.[1] Wear N95 or P100 if handling open powder.[1]
Antibiotic Resistance Environmental release contributes to microbial resistance reservoirs.[1]Zero-tolerance for drain disposal.[1] All traces must be incinerated.[1]
Phototoxicity Fluoroquinolones can degrade into toxic byproducts under UV light.[1]Store waste in amber glass or opaque HDPE containers.[1]
Chemical Toxicity Harmful if swallowed (GHS H302).[1][3] Potential organ toxicity.[1]Double nitrile gloves (0.11mm min) and lab coat required.[1]
Step-by-Step Disposal Protocol
Phase A: Waste Segregation & Preparation

Objective: Prevent cross-contamination and ensure compatibility with incineration streams.[1]

  • Isolate the Material:

    • Solids (Powder/Crystals): If disposing of the neat standard (expired or degraded), keep it in its original vial if possible. Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).

    • Liquids (Stock Solutions): Most d3-standards are dissolved in Methanol, Acetonitrile, or DMSO.[1]

      • If in Methanol/Acetonitrile: Treat as Ignitable Hazardous Waste (D001) .[1]

      • If in DMSO/Water:[1] Treat as Toxic/Pharmaceutical Waste .[1]

  • Container Selection:

    • Solids: Wide-mouth HDPE jar labeled "Solid Pharmaceutical Waste."[1]

    • Liquids: Screw-top glass or HDPE carboy (compatible with the solvent).[1] Do not use metal cans due to potential acidity of degradation products.[1]

Phase B: Labeling & Documentation

Proper labeling is the primary failure point in laboratory waste management.[1] Use the following template:

  • Chemical Name: N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 (in [Solvent Name])

  • Constituents: Levofloxacin derivative (<0.1%), Solvent (>99%)[1]

  • Hazards: Toxic, Sensitizer, [Flammable if applicable]

Phase C: Physical Disposal Workflow

Do not autoclave. Autoclaving fluoroquinolones can release aerosolized toxins and does not guarantee chemical destruction.[1]

DisposalWorkflow Start Waste Generation (N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3) StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Vials, Weigh Boats) StateCheck->Solid Solid Liquid Liquid / Solution (HPLC Waste, Stock) StateCheck->Liquid Liquid SolidStream Segregate into 'Solid Pharm Waste' Bin Solid->SolidStream SolventCheck Contains Flammable Solvent? (>24%) Liquid->SolventCheck IgnitableStream Segregate into 'Flammable Solvents' Carboy SolventCheck->IgnitableStream Yes (MeOH/ACN) AqStream Segregate into 'Toxic/Aq Chemical' Carboy SolventCheck->AqStream No (Water/DMSO) Labeling Apply Hazardous Waste Label (List all constituents) SolidStream->Labeling IgnitableStream->Labeling AqStream->Labeling FinalDisp EHS Pickup for High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation and disposal of fluoroquinolone impurity standards.

Regulatory Framework & Compliance

This compound falls under specific regulatory domains depending on the solvent matrix and jurisdiction.

RegulationClassificationCode/Requirement
RCRA (USA) Not Listed (P or U list)If neat: Non-RCRA Regulated Waste.[1] If in MeOH/ACN: D001 (Ignitable).
EPA Pharm Rule 40 CFR Part 266 Subpart P Prohibits sewering.[1] Mandates incineration.
OSHA Hazardous Chemical SDS must be accessible.[1] PPE required (29 CFR 1910.132).[1][4]
DEA Not Controlled No witness destruction required (unlike opioids).[1]

Note on "Empty" Vials: Under RCRA, a container is "RCRA empty" if less than 3% of the weight remains. However, for high-potency antibiotics or their derivatives, best practice is to dispose of the vial itself as solid pharmaceutical waste rather than washing it out in the sink.

Emergency Procedures (Spills)

Due to the high cost of deuterated standards, spills are usually small volume (<5 mL).

  • Evacuate & Ventilate: If powder is aerosolized, clear the immediate area for 15 minutes to allow dust to settle.[1]

  • PPE: Don nitrile gloves, safety goggles, and an N95 respirator (if powder).[1]

  • Containment:

    • Liquid: Cover with absorbent pads.[1]

    • Powder: Cover with wet paper towels to prevent dust generation.[1] Do not dry sweep.[1][5]

  • Cleanup: Wipe the area with 10% bleach (sodium hypochlorite) followed by water.[1] Bleach helps degrade the fluoroquinolone structure.[1]

  • Disposal: Place all cleanup materials into the Solid Pharmaceutical Waste bin.

References
  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (40 CFR Part 266 Subpart P).[1][6] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link][1][7]

  • PubChem. Levofloxacin Compound Summary (Parent Compound Safety Data). National Library of Medicine.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

Executive Summary & Compound Context[1][2][3][4][5] N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a stable isotope-labeled impurity standard derived from Levofloxacin.[1][2] While primarily used as an internal standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a stable isotope-labeled impurity standard derived from Levofloxacin.[1][2] While primarily used as an internal standard for LC-MS quantitation, its handling requires a dual-focus approach: biological safety (due to the fluoroquinolone pharmacophore) and isotopic integrity (preventing H/D exchange).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact impurity may be sparse, we apply the Precautionary Principle . We treat this substance as a Potent Respiratory & Dermal Sensitizer with the same target organ toxicity profile as the parent API, Levofloxacin.[1]

Critical Hazard Profile
Hazard ClassRisk DescriptionMechanism of Action
Sensitization High. Potential for anaphylactic reaction upon inhalation or skin contact.[1][2]Haptenization of proteins leading to immune response.[1][2]
Target Organ Toxicity Tendonitis, peripheral neuropathy, CNS effects.[1][2]Connective tissue disruption; GABA receptor inhibition.[1][2]
Phototoxicity Skin irritation upon light exposure.[1][2]Generation of reactive oxygen species (ROS) under UV/Vis light.[1]
Isotopic Instability Loss of "d3" label integrity.Proton exchange with ambient moisture (H₂O) compromises analytical utility.[1][2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the primary barrier.[1] PPE is the last line of defense, not the first.[1]

The Containment Hierarchy[1]
  • Primary Barrier (Engineering):

    • Solids (Powder): Must be handled inside a Class I or II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1][2] The electrostatic nature of small milligram quantities makes inhalation the highest risk.[1]

    • Solutions: Fume hood recommended; benchtop handling is permissible only if the vessel is closed (e.g., HPLC vials).[1][2]

  • Environmental Control (Integrity):

    • Maintain relative humidity <40% if possible to prevent hygroscopic clumping and H/D exchange.[1][2]

    • Use amber glassware to prevent photodegradation.

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is non-negotiable for handling the solid neat standard.

A. Respiratory Protection[1][3][5][7][8]
  • Requirement: N95 (minimum) ; P100/HEPA (Recommended) if handling outside a hood (not advised).[1][2]

  • Scientific Logic: Fluoroquinolone dusts are potent sensitizers.[1][2] A standard surgical mask offers zero protection against aerosols.[1][2] If you have a known sensitivity to antibiotics, you must use a Powered Air Purifying Respirator (PAPR) .[1][2]

B. Dermal Protection (Gloves)[1][3]
  • Material: Nitrile (Accelerator-free) .[1][2]

  • Configuration: Double-gloving is mandatory.[1][2]

    • Inner Glove: 4-5 mil Nitrile (Bright color for contrast).[1][2]

    • Outer Glove: Extended cuff Nitrile (minimum 6 mil).[1][2]

  • Scientific Logic: Latex is permeable to many organic solvents used to reconstitute this standard (e.g., Methanol, DMSO).[1][2] Furthermore, double gloving allows you to strip the outer glove immediately upon contamination without exposing skin, breaking the "chain of transmission" to door handles or pipettes.[1]

C. Ocular & Body Protection[1][5][7][8][9]
  • Eyes: Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® or similar non-woven, disposable lab coat with elastic cuffs.[1][2]

  • Logic: Cotton lab coats trap dust in the fibers, turning your clothing into a secondary exposure source.[1]

PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Start: Assess Material State State_Solid Solid / Powder Form Start->State_Solid High Risk State_Solution Solution / Liquid Form Start->State_Solution Moderate Risk Eng_Solid Engineering Control: Class II BSC or HEPA Fume Hood State_Solid->Eng_Solid Eng_Sol Engineering Control: Standard Fume Hood State_Solution->Eng_Sol PPE_Solid PPE Ensemble: 1. N95/P100 Respirator 2. Double Nitrile Gloves 3. Splash Goggles 4. Tyvek Lab Coat Eng_Solid->PPE_Solid Risk_Check Is Operator Sensitized? PPE_Solid->Risk_Check PPE_Sol PPE Ensemble: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves (4 mil) 3. Standard Lab Coat Eng_Sol->PPE_Sol PAPR UPGRADE: PAPR Required Risk_Check->PAPR Yes Standard Proceed with Protocol Risk_Check->Standard No

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound and operator sensitivity.

Operational Protocol: Step-by-Step Handling

This protocol ensures safety and data integrity (preventing H/D exchange).[1][2]

Prerequisites:

  • Allow the vial to equilibrate to room temperature before opening (prevents condensation).[1][2]

  • Prepare a "Static Elimination" zone (using an ionizing fan or anti-static gun) to prevent the charged powder from "jumping" during weighing.[1][2]

Step 1: Preparation
  • Don full PPE (Double gloves, Tyvek, Goggles).[1][2]

  • Wipe down the exterior of the isotope vial with a lint-free wipe dampened with 70% Isopropanol before placing it in the hood.[1]

  • Critical: Place a disposable absorbent mat (benchkote) in the hood to capture any micro-spills.[1][2]

Step 2: Weighing & Solubilization[1]
  • Open: Gently tap the vial to settle the powder.[1][2] Open slowly away from the face.[1][2]

  • Weigh: Use a clean, anti-static spatula.[1][2] Do not use plastic weighing boats (high static); use glass weighing funnels or weigh directly into the volumetric flask.[1][2]

  • Solvent Addition: Add the solvent (typically Methanol or DMSO for Fluoroquinolones) immediately.[1][2]

    • Why? Once in solution, the inhalation risk drops to near zero, and the risk shifts to dermal absorption.

  • Seal: Cap the vessel immediately. Sonicate if necessary to ensure dissolution.[1]

Step 3: Decontamination[1]
  • Wipe the balance and surrounding area with a 10% bleach solution (degrades the fluoroquinolone ring) followed by water.[1][2]

  • Remove outer gloves and discard them in the hazardous waste container inside the hood.[1][2]

Disposal & Waste Management

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 must be segregated from general chemical waste.[1][2]

  • Classification: Halogenated Solvent/Organic Waste (due to Fluorine content).[1][2]

  • API Waste: If your facility has a specific stream for Active Pharmaceutical Ingredients, use it.[1][2]

  • Deactivation: For spills, use an oxidative agent (Sodium Hypochlorite/Bleach) or strong acid/base hydrolysis (depending on specific lab protocols for fluoroquinolones) to break the quinolone core structure.[1][2]

Disposal Workflow

Disposal_Workflow Waste_Gen Waste Generation Type_Check Waste Type? Waste_Gen->Type_Check Solid_Waste Solid (Vials/Gloves) Type_Check->Solid_Waste Solids Liquid_Waste Liquid (HPLC Waste) Type_Check->Liquid_Waste Solutions Bin_Trace Trace Chemo/API Bin (Yellow/White) Solid_Waste->Bin_Trace Double Bag Carboy_Halo Halogenated Solvent Carboy Liquid_Waste->Carboy_Halo Segregate Incineration High Temp Incineration (>1000°C) Bin_Trace->Incineration Carboy_Halo->Incineration

Figure 2: Waste segregation and disposal workflow ensures compliance with environmental regulations regarding halogenated pharmaceutical waste.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Do not use alcohol (methanol/ethanol) to wash skin, as this enhances the transdermal absorption of the fluoroquinolone.[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (fluoroquinolones can be irritating to the cornea).[1][2]

References

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Levofloxacin - Substance Information & Classification. Retrieved from [Link][1][2]

  • PubChem. (2023).[1][2] Levofloxacin Compound Summary (Safety & Hazards). National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016).[1][2][4][5] FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use.[1][2][4][5] Retrieved from [Link][1][2][5]

Sources

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